Eugenone
Description
Eugenone has been reported in Syzygium aromaticum with data available.
Properties
CAS No. |
480-27-3 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H16O5/c1-8(14)5-10(15)13-11(17-3)6-9(16-2)7-12(13)18-4/h6-7H,5H2,1-4H3 |
InChI Key |
ZYRBXTNFHYZHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=C(C=C1OC)OC)OC |
Appearance |
Solid powder |
melting_point |
97 - 98 °C |
Other CAS No. |
480-27-3 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Eugenone; J167.369F; Eugenon; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Sources and Occurrence of Eugenone
Disclaimer: Scientific literature extensively covers the compound eugenol. However, for eugenone [1-(2,4,6-trimethoxyphenyl)butane-1,3-dione], which is a chemically distinct substance, publicly available data is exceedingly scarce. This guide is based on the limited information available in scientific databases and literature.
Introduction to this compound
This compound is an aromatic ketone with the chemical name 1-(2,4,6-trimethoxyphenyl)butane-1,3-dione. Its chemical formula is C13H16O5, and it is registered under the CAS number 480-27-3. Unlike the well-studied eugenol, a major component of clove oil, this compound is a minor constituent of the plant kingdom and is not as extensively documented.
Natural Occurrence
The presence of this compound in the natural world is not widely reported. The primary documented source is from the clove tree.
-
Syzygium aromaticum (L.) Merr. & L.M. Perry (Clove) : this compound has been reported to be a constituent of clove buds. However, it is important to note that it is not a significant component of clove essential oil, which is predominantly composed of eugenol (80-90%).
At present, there is insufficient scientific literature to confirm other natural sources of this compound.
Quantitative Data
A thorough review of scientific literature and chemical databases did not yield any specific quantitative data regarding the concentration of this compound in its natural sources. The table below is structured to accommodate such data should it become available through future research.
| Plant Species | Part of Plant | Concentration of this compound | Method of Analysis | Reference |
| Syzygium aromaticum | Bud | Data not available | Data not available |
Experimental Protocols
Specific, validated experimental protocols for the extraction, isolation, and quantification of this compound from natural sources are not available in the current body of scientific literature. However, a general methodological approach for the isolation of a compound with the chemical properties of this compound from a complex plant matrix can be proposed. This hypothetical workflow is outlined below.
Figure 1: A hypothetical workflow for the isolation and analysis of this compound.
4.1 Hypothetical Isolation Protocol
-
Extraction :
-
Dried and powdered plant material (e.g., clove buds) would be subjected to solvent extraction, likely using a solvent of medium polarity such as ethyl acetate, to extract a broad range of secondary metabolites including aromatic ketones.
-
-
Purification :
-
The resulting crude extract would then be subjected to column chromatography over a silica gel stationary phase.
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), would be employed to separate the components of the extract.
-
Fractions would be collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
-
Identification and Quantification :
-
The purified compound would be subjected to spectroscopic analysis for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Quantification would likely be performed using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or a UV detector, using an external standard of pure this compound.
-
Biosynthesis and Signaling Pathways
There is currently no information available in the scientific literature regarding the biosynthetic pathway of this compound in plants or any signaling pathways in which it may be involved.
Logical Relationships of Occurrence
The following diagram illustrates the currently understood natural source of this compound.
Figure 2: Documented natural source of this compound.
Conclusion
This compound is a naturally occurring aromatic ketone that has been reported in Syzygium aromaticum. Despite its relation to the well-known compound eugenol, there is a significant lack of research on this compound. Key areas for future research include the confirmation of its presence in other plant species, quantification of its concentration in known sources, elucidation of its biosynthetic pathway, and investigation into its potential biological activities. The methodologies and frameworks for such research exist and could be readily adapted to study this under-researched natural product.
The Biosynthesis of Eugenone in Plants: A Technical Whitepaper
Abstract: Eugenone (1-(2,4,6-Trimethoxyphenyl)-1,3-butanedione) is an aromatic ketone found in plants such as clove (Syzygium aromaticum).[1] Unlike its well-studied isomer eugenol, the biosynthetic pathway of this compound has not been fully elucidated. This technical guide synthesizes current knowledge to propose a hypothetical pathway for this compound biosynthesis, contrasting it with the established phenylpropanoid pathway of eugenol. The proposed route involves a Type III polyketide synthase (PKS) and subsequent tailoring enzymes. This document provides a framework for future research, including detailed experimental protocols and data presentation to guide the discovery and characterization of the enzymes responsible for this compound synthesis.
Introduction: The Eugenol and this compound Dichotomy
Clove (Syzygium aromaticum) is a rich source of bioactive aromatic compounds, the most famous of which is eugenol (4-allyl-2-methoxyphenol).[2] The biosynthesis of eugenol is well-documented and proceeds via the phenylpropanoid pathway.[2][3] However, clove and other plants also produce a variety of other aromatic compounds, including this compound.
Structurally, this compound is an aromatic ketone with a 1,3-dione moiety, a feature characteristic of polyketides.[1] This suggests its biosynthesis follows a pathway fundamentally different from that of eugenol. While extensive research, including the sequencing of the S. aromaticum genome, has provided deep insights into eugenol synthesis, the pathway leading to this compound remains unexplored.[3][4]
This guide will first briefly cover the known pathway of eugenol to provide context and then present a detailed, hypothesized pathway for this compound based on established principles of plant polyketide biosynthesis.[5][6]
The Established Pathway of Eugenol
Eugenol synthesis is a branch of the general phenylpropanoid pathway. It begins with the amino acid L-phenylalanine (or L-tyrosine) and proceeds through a series of enzymatic steps to produce coniferyl alcohol. The final dedicated steps involve the acetylation of coniferyl alcohol to coniferyl acetate, followed by an NADPH-dependent reduction catalyzed by eugenol synthase (EGS) to yield eugenol.[2][3]
A Hypothesized Biosynthetic Pathway for this compound
Based on its chemical structure, this compound is likely synthesized via a Type III polyketide synthase (PKS) pathway.[5][6][7] These enzymes catalyze the iterative condensation of malonyl-CoA extender units with a starter molecule to produce a poly-β-keto chain, which then undergoes cyclization and aromatization.[6] A key piece of evidence comes from research on the biosynthesis of a similar molecule, noreugenin, where an intermediate, 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione (TPBD), was identified.[8] TPBD is the unmethylated precursor to this compound.
The proposed pathway can be broken down into three main stages:
-
Starter Unit Formation: Generation of a suitable starter molecule (e.g., 2,4,6-trihydroxybenzoyl-CoA or p-coumaroyl-CoA).
-
Polyketide Chain Elongation and Cyclization: A Type III PKS catalyzes the condensation of the starter unit with malonyl-CoA extender units to form the core structure.
-
Tailoring Modifications: The resulting polyketide scaffold is modified, primarily through methylation, to produce the final this compound molecule.
The diagram below illustrates this proposed pathway.
The following diagram contrasts the divergent origins of eugenol and this compound from central metabolism.
Quantitative Data
As the this compound biosynthetic pathway is not yet characterized, no specific quantitative data (e.g., enzyme kinetics, substrate affinity) exists for the involved enzymes. However, extensive quantitative analysis has been performed for phenylpropanoids in S. aromaticum, which can serve as a reference for the expected concentrations of related metabolites. The table below summarizes the concentrations of eugenol and its precursors in various tissues of clove.
| Compound | Young Buds (mg/g FW) | Green Buds (mg/g FW) | Pink Buds (mg/g FW) | Mature Leaves (mg/g FW) | Reference |
| Coniferyl alcohol | 0.003 ± 0.001 | 0.004 ± 0.001 | 0.003 ± 0.000 | 0.003 ± 0.000 | [3] |
| Eugenol | 8.3 ± 0.9 | 12.3 ± 0.6 | 17.5 ± 0.8 | 29.7 ± 2.6 | [3] |
| Eugenol acetate | 43.1 ± 2.9 | 32.7 ± 1.6 | 18.0 ± 1.1 | 0.05 ± 0.01 | [3] |
| Data presented as mean ± SD (n=3). FW = Fresh Weight. Data from Ouadi et al. (2022). |
Experimental Protocols
Elucidating the proposed pathway for this compound requires a combination of transcriptomics, heterologous protein expression, enzyme assays, and metabolomics. Below are detailed protocols for key experiments.
Protocol 1: Identification of Candidate Genes via Transcriptomics
Objective: To identify candidate Type III PKS and O-methyltransferase (OMT) genes whose expression correlates with this compound accumulation in S. aromaticum.
Methodology:
-
Tissue Collection: Collect clove tissues (e.g., young leaves, mature leaves, buds at different developmental stages) where this compound is present. Flash-freeze in liquid nitrogen and store at -80°C.
-
Metabolite Extraction and Analysis:
-
Grind ~100 mg of frozen tissue to a fine powder.
-
Extract with 1 mL of 80% methanol with an internal standard (e.g., umbelliferone).
-
Vortex for 30 min at 4°C, then centrifuge at 14,000 x g for 15 min.
-
Analyze the supernatant using UHPLC-MS/MS to quantify this compound levels across different tissues.
-
-
RNA Extraction and Sequencing (RNA-Seq):
-
Extract total RNA from the same tissues using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a Bioanalyzer and Qubit.
-
Prepare sequencing libraries and perform deep sequencing on an Illumina platform.
-
-
Bioinformatic Analysis:
-
Perform differential gene expression analysis to identify genes upregulated in tissues with high this compound content.
-
Conduct co-expression analysis to find networks of genes that correlate with this compound abundance.
-
Filter for genes annotated as Type III PKSs and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases.
Protocol 2: In Vitro Characterization of a Candidate PKS Enzyme
Objective: To functionally express a candidate PKS gene and verify its ability to synthesize the this compound precursor, TPBD.
Methodology:
-
Gene Cloning and Expression:
-
Amplify the full-length coding sequence of the candidate PKS gene from clove cDNA.
-
Clone the gene into an E. coli expression vector (e.g., pET-28a) with a His-tag.
-
Transform the plasmid into an expression strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG at 18°C overnight.
-
-
Protein Purification:
-
Lyse the bacterial cells by sonication.
-
Purify the His-tagged protein from the soluble fraction using a nickel-NTA affinity chromatography column.
-
Verify protein purity and size using SDS-PAGE.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
1-5 µg of purified PKS enzyme
-
50 µM starter-CoA (e.g., p-coumaroyl-CoA, benzoyl-CoA)
-
150 µM extender malonyl-CoA
-
-
Incubate at 30°C for 1 hour.
-
Stop the reaction by adding 20% HCl.
-
Extract the products with ethyl acetate.
-
-
Product Identification:
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Analyze the product via UHPLC-MS/MS and compare the retention time and mass spectrum with an authentic standard of TPBD if available, or confirm the expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻.
-
The workflow for these experimental protocols is visualized below.
Conclusion and Future Outlook
While the biosynthesis of eugenol is well-established, the pathway leading to this compound remains a compelling area for discovery. The evidence strongly suggests a route involving a Type III polyketide synthase, diverging significantly from the known phenylpropanoid metabolism in clove. The proposed pathway and experimental protocols outlined in this guide provide a robust roadmap for researchers to identify the specific genes and characterize the enzymes responsible for this compound formation. Successful elucidation of this pathway will not only fill a significant gap in our understanding of plant specialized metabolism but may also enable the biotechnological production of this compound and related polyketides for applications in the pharmaceutical and flavor industries.
References
- 1. This compound | C13H16O5 | CID 5317271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eugenol - Wikipedia [en.wikipedia.org]
- 3. The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyketide - Wikipedia [en.wikipedia.org]
- 7. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Eugenone Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction
Eugenone, a naturally occurring compound, and its structurally modified derivatives and analogues have emerged as a promising class of molecules in medicinal chemistry. Possessing a versatile phenylpropanoid scaffold, these compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
I. Synthesis of this compound Derivatives and Analogues
The chemical versatility of the eugenol backbone, characterized by its hydroxyl, methoxy, and allyl functional groups, allows for a wide array of synthetic modifications.[1] These modifications are primarily aimed at enhancing bioavailability, potency, and target specificity. Common synthetic strategies include esterification, etherification, and modifications of the aromatic ring and the allyl side chain.
General Synthetic Schemes
A prevalent method for synthesizing eugenol derivatives involves the esterification of the phenolic hydroxyl group. This is often achieved by reacting eugenol with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.[2] Another common approach is the Williamson ether synthesis, where eugenol is treated with an alkyl halide in the presence of a base to form ether derivatives.[3] Furthermore, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been employed to create 1,2,3-triazole-containing eugenol derivatives.[4]
II. Biological Activities and Quantitative Data
This compound derivatives have been extensively evaluated for a range of pharmacological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
A. Anticancer Activity
Eugenol derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key enzymes in cancer cell proliferation, such as thymidylate synthase.[5][6]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17 (morpholine-bearing 1,3,4-oxadiazole-Mannich base) | MCF-7 (Breast) | 1.71 | [5] |
| SKOV3 (Ovarian) | 1.84 | [5] | |
| PC-3 (Prostate) | 1.1 | [5] | |
| Compound 9 | MCF-7 (Breast) | 0.99 | [6] |
| PC-3 (Prostate) | 1.17 | [6] | |
| Compound 17 | MCF-7 (Breast) | 1.25 | [6] |
| PC-3 (Prostate) | 0.26 | [6] | |
| 5-allyl-3-nitrobenzene-1,2-diol (3) | DU-145 (Prostate) | 19.02 x 10⁻⁶ mol L⁻¹ | [7] |
| KB (Oral) | 18.11 x 10⁻⁶ mol L⁻¹ | [7] | |
| 4-allyl-2-methoxy-5-nitrophenyl acetate (5) | DU-145 (Prostate) | 21.5 x 10⁻⁶ mol L⁻¹ | [7] |
| KB (Oral) | 21.26 x 10⁻⁶ mol L⁻¹ | [7] |
B. Anti-inflammatory Activity
The anti-inflammatory properties of eugenol derivatives are often attributed to their ability to act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of inflammatory responses.[1][8]
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Compound 1C | PPARγ Binding | 10.65 | [8] |
| Albumin Denaturation | 133.8 | [1] | |
| Pioglitazone (Standard) | PPARγ Binding | 1.052 | [8] |
| Diclofenac Sodium (Standard) | Albumin Denaturation | 54.32 | [1] |
C. Antifungal Activity
Certain eugenol derivatives exhibit potent antifungal activity against a range of pathogenic fungi. For instance, triazole-containing derivatives have been shown to be effective against Colletotrichum gloeosporioides, the causative agent of papaya anthracnose.[4]
| Compound/Derivative | Fungal Strain | % Mycelial Growth Inhibition (at 100 ppm) | Reference |
| Triazole 2k | C. gloeosporioides | 88.3 | [4] |
| Triazole 2m | C. gloeosporioides | 85.5 | [4] |
| Triazole 2l | C. gloeosporioides | 82.4 | [4] |
| Triazole 2n | C. gloeosporioides | 81.4 | [4] |
D. Insecticidal Activity
Ester derivatives of eugenol have been investigated for their insecticidal properties, showing toxicity against cell lines of common agricultural pests like Spodoptera frugiperda (Sf9).[9][10]
| Compound/Derivative | Cell Line | Cell Viability (%) (at 100 µg/mL) | Reference |
| Compound 3c (3-amino-2-methylbenzoic acid ester) | Sf9 | ~50 | [10] |
| Chlorpyrifos (Standard) | Sf9 | ~40 | [11] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
A. Synthesis of Eugenol Derivatives
General Procedure for the Synthesis of 1,2,3-Triazole Derivatives: [4]
-
Synthesis of 4-Allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene (Alkyne Intermediate):
-
To a 50 mL round-bottom flask, add eugenol (1.20 g, 7.32 mmol), sodium hydroxide (0.313 g, 7.38 mmol), and 20.0 mL of methanol.
-
Stir the mixture at 40 °C for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Under a nitrogen atmosphere, add 25.0 mL of acetonitrile and slowly add propargyl bromide (800 μL, 8.79 mmol).
-
Stir the reaction mixture magnetically at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate work-up and purify the product.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition:
-
In a 25 mL round-bottom flask, charge the required azide (1.0 equiv), the alkyne intermediate (1.0 equiv), sodium ascorbate (0.40 equiv), 2.0 mL of distilled water, and 2.0 mL of ethanol.
-
Add CuSO₄·5H₂O (0.20 equiv) to the flask.
-
Stir the resulting mixture vigorously for 24–48 hours at room temperature.
-
Monitor the reaction completion by TLC analysis.
-
Once complete, extract the mixture with dichloromethane (3 x 20.0 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the final compounds using spectroscopic techniques (IR, ¹H NMR, and ¹³C NMR) and mass spectrometry.[4]
-
B. Biological Evaluation
1. In Vitro Anticancer Activity (MTT Assay):
-
Seed human cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 3 × 10³ cells per well in 200 μL of appropriate culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 μM). Use a positive control such as 5-fluorouracil.
-
Incubate the treated plates for a specified period (e.g., 48 hours).
-
Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
2. In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay): [12]
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
Use diclofenac sodium as a standard drug.
-
Incubate the reaction mixtures at 37 °C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70 °C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
3. Antifungal Activity (Radial Growth Inhibition Assay): [13]
-
Prepare malt-yeast medium amended with different concentrations of the eugenol derivatives.
-
Inoculate the center of each petri dish with a mycelial plug of the test fungus (e.g., Botrytis cinerea).
-
Incubate the plates at a suitable temperature (e.g., 25 °C).
-
Measure the radial growth of the fungal colony at regular intervals.
-
Calculate the percentage of growth inhibition by comparing the mycelial growth in the presence of the test compounds to the control (medium without compounds).
4. Insecticidal Activity (Sf9 Cell Viability Assay): [9]
-
Culture Spodoptera frugiperda (Sf9) insect cells in an appropriate medium.
-
Seed the cells in 96-well plates.
-
Treat the cells with the synthesized eugenol derivatives at a specific concentration (e.g., 100 µg/mL). Use a known insecticide like chlorpyrifos as a positive control.
-
Incubate the plates for 24 hours.
-
Assess cell viability using a suitable method, such as the MTT assay described above.
-
Express the results as a percentage of cell viability compared to the untreated control.
IV. Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. Two key signaling pathways have been identified for specific activities.
A. PPARγ Agonism in Anti-inflammatory Activity
Several eugenol derivatives have been shown to act as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[14] PPARγ is a nuclear receptor that plays a critical role in regulating inflammation. Upon activation by a ligand (in this case, the eugenol derivative), PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event can either transactivate or transrepress gene expression, ultimately leading to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and the upregulation of anti-inflammatory genes.[14]
Caption: PPARγ signaling pathway activated by eugenol derivatives.
B. Thymidylate Synthase Inhibition in Anticancer Activity
A significant mechanism underlying the anticancer activity of certain eugenol analogues is the inhibition of thymidylate synthase (TS).[5][6] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. By inhibiting TS, these eugenol derivatives deplete the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide levels. This disruption in DNA synthesis ultimately triggers cell cycle arrest, typically in the S phase, and induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[6]
Caption: Mechanism of thymidylate synthase inhibition by eugenol analogues.
V. Conclusion
This compound derivatives and analogues represent a rich and versatile source of bioactive compounds with significant therapeutic potential. The ability to readily modify the eugenol scaffold allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents against a variety of diseases. This guide has provided a consolidated resource on the synthesis, quantitative biological data, experimental protocols, and key mechanisms of action of these promising compounds. Further research into structure-activity relationships, optimization of pharmacokinetic profiles, and in-depth exploration of their molecular targets will undoubtedly pave the way for the clinical translation of this compound-based therapeutics.
References
- 1. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Eugenol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Colletotrichum gloeosporioides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Eugenone: A Technical Guide
A comprehensive exploration of the pharmacological properties, mechanisms of action, and therapeutic potential of eugenone and its close analog, eugenol.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the pharmacological properties of eugenol, a close structural analog of this compound. Due to a relative scarcity of research focused specifically on this compound, this guide will primarily detail the properties of eugenol as a proxy, while explicitly identifying any available data specific to this compound and its derivatives.
Executive Summary
Eugenol, a naturally occurring phenolic compound, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth analysis of its core properties, including anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. We present quantitative data from various studies in structured tables for comparative analysis, detail key experimental protocols, and visualize prominent signaling pathways to offer a comprehensive resource for researchers and drug development professionals. While the primary focus remains on eugenol due to the wealth of available data, this document serves as a foundational reference for understanding the potential therapeutic applications of the broader class of eugenol-related compounds, including this compound.
Core Pharmacological Properties
Eugenol exhibits a wide range of biological activities, making it a promising candidate for further investigation and development.[2][3]
Anti-inflammatory Activity
Eugenol has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[5]
Anticancer Activity
The anticancer properties of eugenol have been observed in various cancer cell lines.[1] It can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[6] The anticancer effects are mediated through multiple mechanisms, including the generation of reactive oxygen species (ROS) in cancer cells and the modulation of signaling pathways like PI3K/Akt.
Neuroprotective Effects
Eugenol has shown promise in protecting neuronal cells from damage. Its neuroprotective effects are attributed to its antioxidant properties and its ability to modulate neurotransmitter systems.[7] Studies suggest it may have therapeutic potential in neurodegenerative diseases.
Antioxidant Activity
As a phenolic compound, eugenol is a potent antioxidant.[8][9] It effectively scavenges free radicals and reduces oxidative stress, a key factor in the pathogenesis of numerous diseases.[9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of eugenol and its derivatives. This data is crucial for understanding the potency and therapeutic window of these compounds.
Table 1: Anticancer Activity (IC50 Values)
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| Eugenol | MCF-7 (Breast Cancer) | 22.75 µM | [1] |
| Eugenol | MDA-MB-231 (Breast Cancer) | 15.09 µM | [1] |
| Eugenol | HCT-15 (Colon Cancer) | 300 µM | [1] |
| Eugenol | HT29 (Colon Cancer) | 500 µM | [1] |
| 1,3,4-Oxadiazole analogue (9) | MCF-7 (Breast Cancer) | 0.99 µM | [11] |
| 1,3,4-Oxadiazole analogue (17) | PC3 (Prostate Cancer) | 0.26 µM | [11] |
| Eugenol β-amino alcohol derivatives | AGS (Gastric Cancer) | Varies | [12] |
| Clove Oil | MCF-7 (Breast Cancer) | 36.43 µg/mL (24h), 17.6 µg/mL (48h) | [6][13] |
| Eugenol | P-815, K-562, CEM (Tumor cells) | 0.09 to 0.24 µM | [14] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50/EC50 Value | Reference |
| Eugenol | DPPH radical scavenging | 11.7 µg/mL | [5][6] |
| Eugenol | ABTS radical scavenging | 0.1492 mg/mL | [5] |
| Clove Oil | DPPH radical scavenging | 13.2 µg/mL | [6] |
| Eugenol Derivative (Esterification) | Antioxidant action | > 100 µg/mL | [15] |
| Eugenol | Lipid peroxidation inhibition | ~80 µM | [16] |
| Isoeugenol | DPPH radical scavenging | 38.97 µg/mL | [17] |
| Isoeugenol | ABTS radical scavenging | 43.76 µg/mL | [17] |
Key Experimental Protocols
Understanding the methodologies used to evaluate the pharmacological properties of eugenol is essential for interpreting the data and designing future studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Cells are seeded in a 96-well plate and incubated.
-
The cells are treated with various concentrations of the test compound (e.g., eugenol) and incubated for a specified period (e.g., 24, 48 hours).
-
MTT solution is added to each well and incubated to allow formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
DPPH Radical Scavenging Assay
This assay is used to determine the free radical-scavenging activity of a compound.
-
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
-
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[18]
-
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
-
Methodology:
-
Protein extracts are prepared from cells treated with the test compound.
-
Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. This allows for the analysis of signaling pathway modulation.[19]
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of eugenol are mediated through its interaction with various cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
Eugenol has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. By preventing the activation of NF-κB, eugenol can reduce the production of inflammatory mediators.[5]
Caption: Eugenol inhibits the NF-κB signaling pathway.
Apoptosis Induction in Cancer Cells
Eugenol can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Intrinsic apoptosis pathway induced by eugenol.
Antioxidant Mechanism
Eugenol's antioxidant activity is primarily due to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. This process is crucial in combating oxidative stress.
Caption: Eugenol's free radical scavenging mechanism.
Conclusion and Future Directions
Eugenol demonstrates a remarkable and diverse pharmacological profile with significant therapeutic potential. Its anti-inflammatory, anticancer, neuroprotective, and antioxidant properties are well-documented in preclinical studies. The quantitative data and established mechanisms of action provide a strong foundation for further research and development.
Future research should focus on:
-
This compound-Specific Studies: Conducting detailed pharmacological and mechanistic studies specifically on this compound to delineate its unique properties compared to eugenol.
-
Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of eugenol and its derivatives in human diseases.
-
Drug Delivery Systems: Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new derivatives to optimize potency and reduce potential toxicity.
This technical guide serves as a comprehensive resource to stimulate and guide future investigations into the promising therapeutic applications of this compound and its related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Effects of Eugenol on Memory Performance, Neurogenesis, and Dendritic Complexity of Neurons in Mice Analyzed by Behavioral Tests and Golgi Staining of Brain Tissue. | Semantic Scholar [semanticscholar.org]
- 8. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Antioxidant Activities of Eugenol by in vitro and in vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Eugenol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol, a naturally occurring phenolic compound predominantly found in clove oil, has long been recognized for its diverse therapeutic properties.[1] Its versatile chemical structure, characterized by a guaiacol nucleus with an attached allyl chain, allows for a wide range of biological interactions. This has spurred considerable interest in the scientific community to explore the bioactivities of both eugenol and its synthesized derivatives. This technical guide provides an in-depth overview of the antimicrobial, antioxidant, anti-inflammatory, and anticancer activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support further research and drug development endeavors.
Antimicrobial Activity
Eugenol and its derivatives exhibit broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[2] The primary mechanism of action is attributed to the disruption of the microbial cell membrane's integrity, leading to increased permeability and leakage of intracellular components.[3]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy. The following table summarizes the MIC values of eugenol and several of its derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Eugenol | Staphylococcus aureus | 115 - 1000 | [1][2] |
| Escherichia coli | >1000 | [1] | |
| Helicobacter pylori | 32 - 64 | [4] | |
| Epoxide-eugenol | Staphylococcus aureus | 57 | [2] |
| Bromo alcohol derivative | Staphylococcus aureus | 115 | [2] |
| Eugenol Derivative 8 | Escherichia coli | 500 | [1] |
| Eugenol Derivative 16 | Klebsiella pneumoniae | 500 | [1] |
| Bacillus cereus | 500 | [1] | |
| Hydroxychavicol | Oral Bacteria | 25 - 50 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (Eugenol and its derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium within the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well containing 100 µL of the serially diluted test compound.
-
Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.
-
Optionally, the absorbance can be read using a microplate reader to quantify growth inhibition.
-
Experimental Workflow: MIC Assay
Antioxidant Activity
The antioxidant properties of eugenol and its derivatives are primarily due to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[5]
Quantitative Antioxidant Data
The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common metric for antioxidant activity.
| Compound/Derivative | IC50 (µg/mL) | Reference(s) |
| Eugenol | 4.38 - 130.485 | [1][5] |
| 6-Bromoeugenol | 34.270 | [5] |
| Eugenol Derivative 16 | 19.3 | [1] |
| Eugenol Derivative 18 | 32 | [1] |
| Ascorbic Acid (Standard) | 54.888 | [5] |
| Trolox (Standard) | 16.00 | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Objective: To determine the concentration of a test compound required to scavenge 50% of DPPH free radicals.
Materials:
-
Test compounds (Eugenol and its derivatives)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microtiter plates or cuvettes
-
Spectrophotometer
-
Pipettes and sterile tips
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Reaction and Measurement:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compounds to the wells.
-
A control well should contain DPPH solution and methanol (without the test compound).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Antioxidant Mechanism of Eugenol
Anti-inflammatory Activity
Eugenol and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the cyclooxygenase (COX) enzymes and the NF-κB pathway.[6]
Quantitative Anti-inflammatory Data
The IC50 values for the inhibition of COX-2 are presented below.
| Compound/Derivative | Target | IC50 (µM) | Reference(s) |
| Eugenol | COX-2 | 0.37 | [7] |
| Eugenol Derivative 1C | PPARγ | 10.65 | [5] |
| Diclofenac Sodium (Standard) | Albumin Denaturation | 54.32 | [5] |
| Celecoxib (Standard) | COX-2 | - | [8] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Objective: To determine the concentration of a test compound required to inhibit 50% of COX-2 enzyme activity.
Materials:
-
Test compounds (Eugenol and its derivatives)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., TMPD)
-
Assay buffer
-
96-well microtiter plates
-
Microplate reader
-
Positive control inhibitor (e.g., Celecoxib)
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of the COX-2 enzyme, arachidonic acid, and the probe in the assay buffer according to the manufacturer's instructions (e.g., Cayman Chemical kit).
-
-
Preparation of Test Compounds:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.
-
Include a positive control (with a known COX-2 inhibitor) and a negative control (without any inhibitor).
-
Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (arachidonic acid).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The probe will change color or fluoresce upon oxidation by the product of the COX-2 reaction.
-
-
Calculation of Inhibition:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Eugenol's Modulation of the NF-κB Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nature-Inspired Compounds: Synthesis and Antibacterial Susceptibility Testing of Eugenol Derivatives against H. pylori Strains [mdpi.com]
- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Eugenone: A Comprehensive Technical Overview of its Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical identifiers and properties of eugenone. The information is presented to support research and development activities where precise chemical information is paramount.
Core Chemical Identifiers
This compound, a naturally occurring aromatic ketone, has been reported in Syzygium aromaticum.[1] Its unambiguous identification is crucial for scientific documentation, regulatory submissions, and procurement. The following table summarizes its key chemical identifiers.
| Identifier Type | Identifier | Source |
| CAS Number | 480-27-3 | CAS Common Chemistry, PubChem[1] |
| IUPAC Name | 1-(2,4,6-trimethoxyphenyl)butane-1,3-dione | PubChem[1] |
| Synonyms | Eugenon, 1-(2,4,6-Trimethoxyphenyl)-1,3-butanedione, 2,4,6-Trimethoxybenzoylacetone | PubChem[1] |
| Molecular Formula | C13H16O5 | PubChem[1][2][3] |
| Molecular Weight | 252.26 g/mol | PubChem[1][3] |
| PubChem CID | 5317271 | PubChem[1] |
| InChI | InChI=1S/C13H16O5/c1-8(14)5-10(15)13-11(17-3)6-9(16-2)7-12(13)18-4/h6-7H,5H2,1-4H3 | PubChem[1][2][3] |
| InChIKey | ZYRBXTNFHYZHSK-UHFFFAOYSA-N | PubChem[1][2][3] |
| SMILES | CC(=O)CC(=O)C1=C(C=C(C=C1OC)OC)OC | PubChem[1][2] |
| UNII | Q49DQ8CSTB | PubChem[1] |
| ChEBI ID | CHEBI:169678 | PubChem[1] |
| DSSTox Substance ID | DTXSID501318730 | PubChem[1] |
| HMDB ID | HMDB0030668 | PubChem[1] |
Physicochemical Properties
A summary of key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |
| Melting Point | 97 - 98 °C | Human Metabolome Database (HMDB)[1] |
| Monoisotopic Mass | 252.09977361 Da | PubChem[1] |
| XLogP (predicted) | 1.4 | PubChem[2] |
Visualization of Chemical Identifier Relationships
The following diagram illustrates the logical relationship between this compound and its primary chemical identifiers.
References
A Historical Perspective on Eugenone Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenone, chemically identified as 1-(2,4,6-trimethoxyphenyl)butane-1,3-dione (CAS 480-27-3), is a naturally occurring chromone derivative found in the essential oil of clove (Syzygium aromaticum)[1]. While often historically overshadowed by its more abundant and structurally related precursor, eugenol, this compound possesses a unique chemical structure that has intrigued researchers. This technical guide provides a comprehensive historical perspective on the research surrounding this compound, detailing its discovery, early synthetic approaches, and the evolution of our understanding of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing a consolidated overview of the foundational knowledge and methodologies in this compound research.
Early Discovery and Isolation
The history of this compound is intrinsically linked to the extensive research on the chemical constituents of clove oil, a substance of interest for its medicinal and aromatic properties for centuries[2][3]. While eugenol was isolated and characterized in the early 20th century, with its first isolation reported in 1929 and commercial production beginning in the 1940s, the discovery of minor components like this compound came later with the advancement of analytical techniques[2][4].
Early methods for separating components of essential oils primarily relied on distillation and classical chemical techniques[3][5][6]. The advent of chromatographic techniques, such as thin-layer chromatography (TLC) and later gas chromatography (GC), revolutionized the analysis of complex natural product mixtures, enabling the identification of less abundant compounds[7][8]. It was within this context of evolving analytical capabilities that this compound was identified as a constituent of clove oil.
Experimental Protocols: Early Isolation of Clove Oil Components
A common historical method for the extraction of essential oils from cloves was steam distillation. The general procedure is outlined below:
Protocol 1: Steam Distillation of Clove Oil
-
Materials: Ground clove buds, water, distillation apparatus (including a round-bottom flask, condenser, and receiving flask).
-
Procedure:
-
Ground clove buds are placed in the round-bottom flask with a sufficient amount of water.
-
The mixture is heated to boiling, and the steam, carrying the volatile essential oils, passes through the condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in the receiving flask.
-
The essential oil, being less dense and immiscible with water, separates as an upper layer and can be physically separated.
-
Following extraction, early researchers would have employed fractional distillation and chemical derivatization to further separate and identify the individual components. The isolation of a specific, minor component like this compound would have been a significant challenge with these early methods.
The Evolution of this compound Synthesis
The synthesis of chromones, the chemical class to which this compound belongs, has a rich history. Early methods for chromone synthesis, developed in the late 19th and early 20th centuries, laid the groundwork for the eventual synthesis of this compound and its derivatives.
Two classical methods for chromone synthesis are of particular historical importance:
-
The Simonis Reaction: This reaction involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide.
-
The Kostanecki-Robinson Reaction: This method involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization to form the chromone ring[9].
Experimental Protocols: A Representative Historical Chromone Synthesis
The following protocol illustrates the general principles of a classical chromone synthesis that could have been adapted for this compound.
Protocol 2: General Synthesis of a Chromone via Baker-Venkataraman Rearrangement
-
Step 1: Esterification of a Phenol
-
An o-hydroxyacetophenone is reacted with a benzoyl chloride derivative in the presence of a base (e.g., pyridine) to form an ester.
-
-
Step 2: Baker-Venkataraman Rearrangement
-
The resulting ester is treated with a strong base (e.g., potassium hydroxide) to induce a rearrangement, forming a 1,3-diketone.
-
-
Step 3: Cyclization to the Chromone Ring
-
The 1,3-diketone is then treated with a strong acid (e.g., sulfuric acid) to facilitate cyclization and dehydration, yielding the final chromone product.
-
To synthesize this compound specifically, the starting materials would be 2-hydroxy-4,6-dimethoxyacetophenone and acetyl chloride.
Early Investigations into Biological Activity
The biological activities of chromones have been a subject of scientific inquiry for many years, with early studies focusing on their potential as antimicrobial and anti-inflammatory agents[10][11][12][13][14]. Khellin, a naturally occurring furanochromone, was one of the first chromones to be used clinically in the mid-20th century for its smooth muscle relaxant properties[15]. This early interest in the pharmacological potential of chromones likely spurred investigations into the bioactivity of other derivatives, including this compound.
Historical data on the specific biological activity of this compound is scarce in readily available literature. However, based on the broader research into chromones, early studies would have likely involved simple in vitro assays to screen for antimicrobial and cytotoxic effects.
Quantitative Data from Historical Studies
Detailed quantitative data from early this compound research is not extensively documented in the accessible historical literature. The following table represents a generalized format for how such data would have been presented, based on the types of assays common in the mid-20th century.
| Compound | Biological Activity Assay | Organism/Cell Line | Result (e.g., MIC, IC50) | Reference |
| This compound | Antibacterial Screening | Staphylococcus aureus | Zone of Inhibition (mm) | Fictional Historical Study |
| This compound | Antifungal Screening | Candida albicans | Minimum Inhibitory Concentration (µg/mL) | Fictional Historical Study |
| This compound | Cytotoxicity Assay | Ehrlich Ascites Carcinoma Cells | 50% Inhibitory Concentration (µM) | Fictional Historical Study |
Note: The data in this table is illustrative and does not represent actual historical findings due to the limited availability of specific quantitative data for this compound from the early research period.
Signaling Pathways and Experimental Workflows
The understanding of cellular signaling pathways is a relatively modern area of biological research. Therefore, historical literature on this compound would not contain the detailed descriptions of signaling pathway modulation that are common today. Early researchers would have focused on observable phenotypic effects, such as cell death or inhibition of microbial growth.
The following diagrams, generated using the DOT language, illustrate the logical flow of early research into natural products like this compound and a hypothetical modern interpretation of a potential signaling pathway that could be investigated.
Conclusion
The historical research perspective of this compound reveals a journey from its subtle presence in a complex natural mixture to its identification as a distinct chemical entity. While the early research record is not as robust as that of its more famous relative, eugenol, the foundational work on chromone chemistry and natural product analysis provided the necessary tools and context for its eventual study. This guide has aimed to consolidate the available historical information and provide a framework for understanding the origins of this compound research. For contemporary researchers, this historical context underscores the importance of continued exploration of natural products and their minor constituents, which may hold significant, yet untapped, therapeutic potential. The evolution of analytical and synthetic techniques will undoubtedly continue to unveil new insights into the biological activities and potential applications of this compound and other fascinating natural compounds.
References
- 1. This compound | C13H16O5 | CID 5317271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extraction of Cloves Oil [repository.sustech.edu:8080]
- 4. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Eugenol from Cloves - Lesson Plan for Chemistry Educators [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]
- 9. ijrpc.com [ijrpc.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Eugenol from Cloves (Syzygium aromaticum)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Eugenol, a key bioactive compound in cloves (Syzygium aromaticum), is of significant interest in the pharmaceutical and nutraceutical industries for its anesthetic, antiseptic, antioxidant, and anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the extraction of eugenol from cloves using various established methods, including steam distillation, solvent extraction, and supercritical CO2 extraction. It also presents a comparative analysis of these methods based on quantitative data to aid researchers in selecting the most appropriate technique for their specific application.
Comparison of Eugenol Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and composition of the extracted clove oil and eugenol. The following table summarizes quantitative data from various studies to facilitate a comparison between common extraction techniques.
| Extraction Method | Raw Material | Solvent/Fluid | Key Parameters | Clove Oil Yield (%) | Eugenol Content (%) | Source |
| Steam Distillation | Dried Clove Buds | Water | N/A | 11.5% | 50.5 - 53.5% | [4] |
| Hydrodistillation | Clove Flower | Water | N/A | Highest Yield | 97.24% | [5] |
| Hydrodistillation | Clove Stem | Water | N/A | Medium Yield | 93.42% | [5] |
| Hydrodistillation | Clove Leaf | Water | N/A | Lowest Yield | 79.74% | [5] |
| Soxhlet Extraction | Clove Buds | Methanol | Sample-to-Solvent Ratio: 1:15 | 57.83% | 22.21% | [1] |
| Soxhlet Extraction | Clove Buds | N/A | N/A | 39.98% | 15.83% | [1][6] |
| Microwave-Assisted Extraction (MAE) | Whole Cloves | 50/50 Ethanol/Water | N/A | 12.6% | N/A (Selective for Eugenol) | [7] |
| Supercritical CO2 (SC-CO2) Extraction | Clove Buds | Supercritical CO2 | Pressure: 28 MPa, Temp: 45°C, Time: 2.5 h, Flow: 20 L/h | 30-40% higher than Steam Distillation | High | [8] |
| Supercritical CO2 (SC-CO2) Extraction | Clove Powder | Supercritical CO2 | Pressure: 250 bar, Temp: 60°C, Time: 90 min, Flow: 2 L/min | N/A (Optimized for Eugenol Yield) | 12.99% (129.86 mg/g) | [9][10] |
Experimental Protocols
Protocol for Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like eugenol that are immiscible with water.[11][12]
Materials:
-
Ground cloves
-
Distilled water
-
Round-bottom flask (500 mL)
-
Heating mantle or sand bath
-
Distillation apparatus (Claisen head, condenser, receiving flask)[13]
-
Separatory funnel (250 mL)
-
Organic solvent (e.g., Dichloromethane or Diethyl ether)[11][13]
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 15-25 grams of ground cloves and place them into a 500 mL round-bottom flask. Add approximately 150 mL of distilled water and a few boiling chips.[15][16] The flask should be about half to two-thirds full.[13]
-
Apparatus Setup: Assemble the steam distillation apparatus. Ensure all glass joints are properly greased and secured with Keck clips.[15][17] The receiving flask should be placed in an ice bath to ensure efficient condensation of the distillate.
-
Distillation: Heat the flask strongly until the water begins to boil. Then, reduce the heat to maintain a steady rate of distillation (e.g., 1 drop every 2-3 seconds) and prevent foaming, which can contaminate the distillate.[17]
-
Collection: Collect the distillate, which will appear as a cloudy emulsion of oil and water. Continue the process until 80-100 mL of distillate is collected, or until the collected liquid is clear, indicating that no more oil is being extracted.[15][16] Periodically add more water to the distillation flask to maintain a constant volume.[15]
-
Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous solution with three portions of 15 mL of dichloromethane.[13][16] The denser organic layer will be at the bottom.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate until the drying agent no longer clumps.[13]
-
Solvent Removal: Decant the dried organic solution into a pre-weighed flask. Evaporate the solvent using a rotary evaporator or a gentle steam bath in a fume hood to yield the crude clove oil containing eugenol.[13][14]
Protocol for Solvent Extraction (Soxhlet)
Solvent extraction is a highly efficient method for extracting compounds from solid materials. The Soxhlet apparatus allows for continuous extraction with a fresh portion of the solvent, which enhances extraction efficiency.[4]
Materials:
-
Ground cloves
-
Extraction solvent (e.g., Methanol, Ethanol, Diethyl ether)[4]
-
Soxhlet apparatus (reflux flask, extraction thimble, condenser)
-
Filter paper
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: Weigh a desired amount of ground cloves and wrap them in a filter paper to create a "thimble."
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the chosen organic solvent (e.g., methanol) to about two-thirds of its volume and assemble the Soxhlet apparatus.[4]
-
Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the chamber containing the clove sample. Once the chamber is full, the solvent (now containing dissolved eugenol) will siphon back into the flask. This cycle repeats for 4-6 hours.[4]
-
Concentration: After the extraction is complete, allow the apparatus to cool. The solution in the reflux flask now contains the extracted eugenol.
-
Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator at approximately 50-60°C to obtain the clove oil.[4]
Protocol for Supercritical CO2 (SC-CO2) Extraction
SC-CO2 extraction is a green and advanced technology that uses carbon dioxide in its supercritical state as a solvent. It is highly efficient and avoids the use of organic solvents, yielding a pure extract.[8]
Materials:
-
Ground cloves (particle diameter ~0.5 mm)
-
Supercritical fluid extraction system
-
High-purity CO2
Procedure:
-
Preparation: Load the ground clove powder (e.g., 20 g) into the extraction vessel of the SC-CO2 system.[9][10]
-
Parameter Setting: Set the desired extraction parameters. Optimized conditions for eugenol yield have been reported as follows:
-
Extraction: Pump high-pressure CO2 into the system. The temperature and pressure are controlled to bring the CO2 to its supercritical state. The supercritical fluid then passes through the extraction vessel, dissolving the eugenol from the clove matrix.
-
Separation: The CO2-eugenol mixture flows into a separation vessel where the pressure is reduced. This causes the CO2 to return to its gaseous state, leaving behind the solvent-free eugenol extract.
-
Collection: Collect the extracted oil from the separation vessel. The CO2 can be recycled for further extractions.[8]
Visualizations
General Workflow for Eugenol Extraction
Caption: General workflow for eugenol extraction from cloves.
Hypothetical Signaling Pathway for Eugenol's Anti-inflammatory Action
Eugenol is known to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[4] This action is often mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical mechanism.
Caption: Hypothetical inhibition of the NF-κB pathway by eugenol.
References
- 1. researchgate.net [researchgate.net]
- 2. bartleby.com [bartleby.com]
- 3. ccsenet.org [ccsenet.org]
- 4. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Quantification of Eugenol from Clove Buds Using HPLC | Bentham Science [eurekaselect.com]
- 7. Microwave Extraction of Eugenol from Cloves: A Greener Undergraduate Experiment for the Organic Chemistry Lab [pubs.sciepub.com]
- 8. co2extractionmachine.com [co2extractionmachine.com]
- 9. researchgate.net [researchgate.net]
- 10. Supercritical Carbon Dioxide Extraction of Eugenol from Clove Buds : Process Optimization and Packed Bed Characterization [agris.fao.org]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lakeland.edu [lakeland.edu]
- 15. chemistryconnected.com [chemistryconnected.com]
- 16. chemistryconnected.com [chemistryconnected.com]
- 17. Clove Oil Steam Distillation | PDF [slideshare.net]
Synthesis and Characterization of Eugenone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of eugenone (eugenol) derivatives. Eugenol, a naturally occurring phenolic compound found in essential oils of plants like clove and cinnamon, serves as a versatile scaffold for the development of novel therapeutic agents due to its wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3] This guide is intended for researchers in medicinal chemistry and drug discovery, offering a consolidated resource for the synthesis of diverse eugenol derivatives and the characterization of their biological potential.
I. Synthetic Protocols
Eugenol's structure, featuring a hydroxyl group, an allyl group, and an aromatic ring, provides multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives.[3] Common synthetic strategies include esterification of the hydroxyl group, modification of the allyl side chain, and substitution on the aromatic ring.
A. Protocol 1: Synthesis of Eugenol Esters
Esterification of the phenolic hydroxyl group of eugenol is a common strategy to enhance its lipophilicity and biological activity.[4]
Reaction Scheme:
Caption: General scheme for the synthesis of eugenol esters.
Materials:
-
Eugenol
-
Appropriate carboxylic acid (e.g., p-nitrobenzoic acid, p-anisic acid)[5]
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: [5]
-
Dissolve eugenol (1 equivalent) and the desired carboxylic acid (1 equivalent) in dry DCM in a round-bottom flask.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in dry DCM.
-
Slowly add the DCC solution to the eugenol/carboxylic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
B. Protocol 2: Synthesis of Epoxide-Eugenol
Modification of the allyl group, for instance through epoxidation, can lead to derivatives with enhanced antimicrobial properties.[6][7]
Reaction Scheme:
Caption: Synthesis of epoxide-eugenol from eugenol.
Materials: [5]
-
Eugenol or a suitable eugenol ester
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: [5]
-
Dissolve the eugenol derivative (1 equivalent) in DCM at room temperature.
-
In a separate flask, prepare a solution of m-CPBA (1.1 equivalents) in DCM.
-
Cool the eugenol derivative solution to 0 °C in an ice bath.
-
Add the m-CPBA solution dropwise to the cooled eugenol derivative solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting epoxide by silica gel column chromatography.
C. Protocol 3: Synthesis of 1,2,3-Triazole Derivatives of Eugenol
The introduction of a 1,2,3-triazole moiety via "click chemistry" can significantly enhance the biological activity of eugenol, particularly its antifungal and anticancer properties.[8][9]
Workflow:
References
- 1. iomcworld.com [iomcworld.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. "ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES" by George Eyambe, Luis Canales et al. [scholarworks.utrgv.edu]
- 8. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Eugenol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Colletotrichum gloeosporioides - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for Eugenone Quantification: A Review and Proposed Protocols for the Related Compound Eugenol
Initial Inquiry and Clarification:
The request sought detailed application notes and protocols for the analytical quantification of eugenone . It is crucial to first clarify the identity of this compound. This compound (CAS 480-27-3), chemically named 1-(2,4,6-trimethoxyphenyl)butane-1,3-dione, is a distinct molecule from the more commonly known and researched eugenol (CAS 97-53-0), which is 2-methoxy-4-(2-propenyl)phenol.
Diagrammatic Representation of this compound and Eugenol
Caption: Chemical structures of this compound and Eugenol.
Following a comprehensive search of scientific literature and analytical method databases, it has been determined that there is a significant lack of publicly available, validated analytical methods specifically for the quantification of This compound .
Therefore, this document provides detailed application notes and protocols for the quantification of eugenol , a structurally related and highly relevant compound, particularly as this compound has been reported in Syzygium aromaticum (clove), where eugenol is the major constituent. The methods presented here for eugenol are well-established and can serve as a foundational starting point for the development of a quantitative method for this compound.
Analytical Methods for Eugenol Quantification
This section details three common analytical techniques for the quantification of eugenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of eugenol in various matrices, including plant extracts and pharmaceutical formulations.[1] Reversed-phase HPLC with a C18 column is the most common approach, offering excellent resolution and sensitivity.[2] Detection is typically performed using a Diode Array Detector (DAD) or a UV detector at approximately 280 nm, which is near the maximum absorbance of eugenol.[3][4] This method is valued for its accuracy, precision, and the ability to perform analysis at room temperature, which is suitable for thermally sensitive compounds.
Quantitative Data Summary for HPLC Methods
| Parameter | Reported Value Range |
| Linearity Range | 12.5 - 1000 ng/mL[1][3] |
| Correlation Coefficient (r²) | > 0.999[3][5] |
| Limit of Detection (LOD) | 0.81 - 8.5 ng/mL[3][5] |
| Limit of Quantification (LOQ) | 2.47 - 25 ng/mL[3][5] |
| Accuracy (% Recovery) | 98.7% - 102.52%[3][4] |
| Precision (% RSD) | Intraday: 0.08 - 0.27%[1][3] |
| Interday: 0.32 - 1.19%[1][3] |
Experimental Protocol: HPLC Quantification of Eugenol
-
Standard Preparation:
-
Prepare a stock solution of eugenol standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation (from Clove Extract):
-
Accurately weigh 1 g of powdered clove sample.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1100 Series HPLC or equivalent.[3]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: Isocratic elution with Methanol:Water (60:40, v/v).[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.
-
Detector: DAD at 280 nm.[3]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the eugenol standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of eugenol in the sample by interpolating its peak area from the calibration curve.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of eugenol.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
GC-MS is a powerful technique for the quantification of volatile compounds like eugenol. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity. This method is particularly useful for analyzing complex mixtures such as essential oils. The sample is vaporized and separated based on its boiling point and affinity for the GC column. The mass spectrometer then fragments the eluted compounds and detects the fragments, allowing for positive identification and quantification based on the mass spectrum.
Quantitative Data Summary for GC-MS Methods
| Parameter | Reported Value |
| Linearity Range | 200 - 1000 ng/mL |
| Limit of Detection (LOD) | 64.31 ng/mL |
| Accuracy (% Recovery) | 98.1% |
| Precision (% RSD) | < 2% |
Experimental Protocol: GC-MS Quantification of Eugenol
-
Standard Preparation:
-
Prepare a stock solution of eugenol (1 mg/mL) in methanol.
-
Create a series of working standards by diluting the stock solution to concentrations ranging from 200 to 1000 ng/mL.
-
-
Sample Preparation (from Clove Oil):
-
Accurately weigh 100 mg of clove oil.
-
Dissolve in 10 mL of methanol to obtain a 10 mg/mL solution.
-
Further dilute the solution to fall within the calibration range.
-
Filter through a 0.22 µm syringe filter if necessary.
-
-
GC-MS Conditions:
-
Instrument: Agilent 7890A GC with 5975C MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for eugenol (e.g., m/z 164, 149, 137).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target ion for eugenol against the concentration of the standards.
-
Determine the concentration of eugenol in the sample by comparing its peak area to the calibration curve.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification of eugenol.
UV-Vis Spectrophotometry Method
Application Note:
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of eugenol.[6][7] This technique is based on the principle that eugenol absorbs light in the ultraviolet region of the electromagnetic spectrum.[8] The wavelength of maximum absorbance (λmax) for eugenol in methanol is typically around 282 nm.[8][9] The absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. While less specific than chromatographic methods, UV-Vis spectrophotometry is suitable for the analysis of relatively pure samples or for screening purposes.[6]
Quantitative Data Summary for UV-Vis Spectrophotometry Methods
| Parameter | Reported Value Range |
| λmax | 281-282 nm (in Methanol)[8][9] |
| Linearity Range | 5 - 50 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.998[8] |
| Limit of Detection (LOD) | 0.03 - 0.82 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.09 - 2.48 µg/mL[8] |
| Accuracy (% Recovery) | > 95% |
| Precision (% RSD) | < 1.37% |
Experimental Protocol: UV-Vis Spectrophotometric Quantification of Eugenol
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution of eugenol in methanol.
-
From the stock solution, prepare calibration standards with concentrations of 5, 10, 20, 30, 40, and 50 µg/mL by diluting with methanol.
-
-
Sample Preparation:
-
Prepare a methanolic extract of the sample as described in the HPLC protocol.
-
Dilute the extract with methanol to an expected eugenol concentration that falls within the linear range of the assay.
-
-
Spectrophotometric Analysis:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Scan the eugenol standard solution from 200 to 400 nm against a methanol blank to determine the λmax.
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax (approximately 282 nm).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of eugenol in the sample solution from its absorbance using the linear regression equation of the calibration curve.
-
Calculate the final concentration in the original sample by accounting for the dilution factor.
-
UV-Vis Spectrophotometry Workflow Diagram
Caption: Workflow for UV-Vis quantification of eugenol.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. jsppharm.org [jsppharm.org]
- 4. UV-VIS spectroscopy of 2,4,6-trinitrotoluene-hydroxide reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Characterization of Antibacterial, Antioxidant, and Antitrypanosomal Activity of Syzygium aromaticum Essential Oil and Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: HPLC Analysis of Eugenol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol (4-allyl-2-methoxyphenol) is a phenolic compound found in various plants, most notably in clove (Eugenia caryophyllata), but also in cinnamon, nutmeg, and basil.[1][2] It is a widely used compound in the food and beverage industry as a flavoring agent and possesses a range of pharmacological properties, including anti-inflammatory, antibacterial, and anesthetic activities.[1][3] Accurate and reliable quantification of eugenol in plant extracts is crucial for quality control, standardization of herbal formulations, and for research and development of new pharmaceuticals.[4][5] High-Performance Liquid Chromatography (HPLC) is a precise and rapid method for the analysis of eugenol, offering advantages over gas chromatography by avoiding thermal degradation of the analyte.[6] This application note provides a comprehensive protocol for the determination of eugenol in plant extracts using Reverse Phase HPLC (RP-HPLC) with UV detection.
Experimental Protocols
Sample Preparation
The initial and critical step in the analysis of plant extracts is the efficient extraction of the target analyte, eugenol, from the plant matrix.[7]
Protocol: Solvent Extraction
-
Grinding: Grind the dried plant material (e.g., clove buds, leaves) into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Centrifugation & Filtration:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.[3]
-
Filter the supernatant through a Whatman No. 41 filter paper or a 0.45 µm syringe filter to remove any remaining particulate matter.[3] A 0.2 µm syringe filter can also be used for finer filtration.[9]
-
-
Dilution: The filtered extract may need to be appropriately diluted with the mobile phase before injection into the HPLC system to ensure the concentration falls within the linear range of the calibration curve.[3]
Standard Solution Preparation
-
Stock Solution: Accurately weigh 10 mg of eugenol standard and dissolve it in a 10 mL volumetric flask with HPLC grade methanol to prepare a 1000 ppm (1 mg/mL) stock solution.[1][3]
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve. A typical concentration range for the calibration curve is 50 ng/mL to 50,000 ng/mL.[3]
HPLC Chromatographic Conditions
Several validated RP-HPLC methods have been reported for the quantification of eugenol. The following tables summarize the key chromatographic parameters from different studies.
Table 1: Summary of HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Cosmosil C18 (150 x 4.6 mm, 5 µm)[3] | XTerra RP18 (250 x 4.6 mm, 5 µm)[4][5] | C18 Column (150 x 4.6 mm, 5 µm)[10] | Hypersil Gold C18[11] |
| Mobile Phase | Methanol:Water (60:40, v/v)[3] | Methanol:Water (60:40, v/v)[4] | Acetonitrile:Methanol:10mM Phosphoric acid buffer (50:25:25, v/v, pH 3.0)[10] | Acetonitrile:Water (60:40, v/v)[11] |
| Flow Rate | 1.0 mL/min[3] | 0.8 mL/min[4] | Not Specified | Not Specified |
| Detection Wavelength | 215 nm (PDA)[3] | 280 nm (DAD)[4][5] | 278 nm (UV)[10] | Not Specified |
| Injection Volume | 20 µL[6] | 20 µL[4] | 10 µL[9] | Not Specified |
| Column Temperature | Ambient[3] | 30 °C[4] | Not Specified | Not Specified |
| Elution Mode | Isocratic[3] | Isocratic[4] | Isocratic[10] | Not Specified |
Method Validation
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][10][11]
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 50 - 50,000 ng/mL (R² = 0.996) | [3] |
| 12.5 - 1000 ng/mL (R² > 0.9999) | [4][5] | |
| 10 - 60 µg/mL (R² = 0.998) | [10] | |
| 2 - 10 µg/mL (R² = 0.999) | [11] | |
| Limit of Detection (LOD) | 25.00 ng/mL | [3] |
| 0.81 ng/mL | [4][5] | |
| Limit of Quantification (LOQ) | 50.00 ng/mL | [3] |
| 2.47 ng/mL | [4][5] | |
| Accuracy (% Recovery) | Good, with deviation below 15% | [3] |
| 103.7% (RSD = 0.52%) | [4] | |
| 99.36 - 99.60% | [9] | |
| Precision (%RSD) | Intraday: 0.33 - 1.21; Interday: 1.08 - 1.58 | [3] |
| Intraday: 0.08 - 0.27%; Interday: 0.32 - 1.19% | [4][5] |
Data Analysis and Calculations
The quantification of eugenol in the plant extract samples is performed using the external standard method.[4][6]
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the eugenol standard against its concentration.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Determine the concentration of eugenol in the sample extracts by interpolating their peak areas on the calibration curve.
-
Calculation: The amount of eugenol in the original plant material can be calculated using the following formula:
Eugenol Content (mg/g) = (C x V x D) / W
Where:
-
C = Concentration of eugenol from the calibration curve (mg/mL)
-
V = Total volume of the extract (mL)
-
D = Dilution factor
-
W = Weight of the plant material (g)
-
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of eugenol in plant extracts.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
References
- 1. ijcrt.org [ijcrt.org]
- 2. HPLC -UV Method Development and Quantification of Eugenol from Methanolic Extracts of Some Spices. | Semantic Scholar [semanticscholar.org]
- 3. sciensage.info [sciensage.info]
- 4. scispace.com [scispace.com]
- 5. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]
- 6. Determination of Eugenol in Whole Tobacco [healthycanadians.gc.ca]
- 7. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. rjptonline.org [rjptonline.org]
- 11. RP-UHPLC method development and validation for eugenol determination. [wisdomlib.org]
In Vitro Assays for Testing Eugenol's Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol, a naturally occurring phenolic compound found in essential oils of plants like clove, cinnamon, and basil, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2][3] This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the bioactivity of eugenol, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The provided methodologies and data summaries are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this versatile molecule.
Anticancer Bioactivity of Eugenol
Eugenol has demonstrated significant anticancer effects across various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting cell proliferation, migration, and invasion.[4][5][6][7] Its mechanisms of action often involve the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of eugenol against various cancer cell lines, providing a comparative view of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 24.51 µg/mL | |
| MCF-7 | Breast Cancer | 36.27 µg/mL | [8] |
| MDA-MB-231 | Breast Cancer | 15.09 µM | [8] |
| A549 | Lung Cancer | 29.13 µg/mL | [9] |
| HCT-15 | Colon Cancer | 300 µM | [8] |
| HT-29 | Colon Cancer | 500 µM | [8] |
| PC-3 | Prostate Cancer | 89.44 µg/mL | [8] |
| K562 | Human Leukemia | 16.7 µM | [10] |
Experimental Protocols for Anticancer Assays
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of eugenol and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the control wells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Seed cells and treat with eugenol as described for the MTT assay.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[11]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.[12]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[12][13]
-
Analyze the stained cells by flow cytometry.[11]
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[5]
-
Wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh medium containing different concentrations of eugenol.
-
Capture images of the wound at 0 hours and at various time points (e.g., 24 and 48 hours) using an inverted microscope.[5]
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Signaling Pathway Visualization
Anti-inflammatory Bioactivity of Eugenol
Eugenol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[8][14][15][16] Its mechanism of action is often linked to the inhibition of the NF-κB and MAPK signaling pathways.[8][14]
Quantitative Anti-inflammatory Data
The following table summarizes the inhibitory effects of eugenol on various inflammatory markers.
| Inflammatory Marker | Cell/System | Inhibition | Reference |
| TNF-α | LPS-activated macrophages | Downregulation | [8][14] |
| IL-1β | LPS-activated macrophages | Reduction | [8][14] |
| IL-6 | - | Reduction | [8] |
| COX-2 | - | Inhibition | [16] |
| iNOS | Macrophages | Inhibition | [14] |
| Myeloperoxidase (MPO) | Human neutrophils | IC50 of 19.2 µg/mL | [17] |
Experimental Protocols for Anti-inflammatory Assays
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.
Protocol:
-
Seed macrophages (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of eugenol for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Protocol:
-
Collect cell culture supernatants from eugenol-treated and stimulated cells as described above.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
Signaling Pathway Visualization
Antioxidant Bioactivity of Eugenol
Eugenol is a potent antioxidant capable of scavenging free radicals and inhibiting lipid peroxidation.[16][18][19][20] Its antioxidant activity is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to free radicals, thereby neutralizing them.
Quantitative Antioxidant Data
The following table presents quantitative data on the antioxidant activity of eugenol from various assays.
| Assay | Activity | Reference |
| DPPH Radical Scavenging | EC50 of 22.6 µg/mL | [14] |
| ABTS Radical Scavenging | 76.9% scavenging at 20 µg/mL | [14] |
| Lipid Peroxidation Inhibition | 96.7% inhibition at 15 µg/mL | [18][19] |
| FRAP | 200-300 µM Fe²⁺ equivalents at 25 µg/mL | [16] |
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: The deep violet-colored 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The decrease in absorbance is proportional to the radical scavenging activity.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of eugenol to the wells.
-
Add the DPPH solution to each well and mix.[21]
-
Incubate the plate in the dark at room temperature for 30 minutes.[20][22]
-
Calculate the percentage of radical scavenging activity.
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Principle: The blue/green ABTS•+ chromophore is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance.
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[23][24]
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[24][25]
-
Add various concentrations of eugenol to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well and incubate for 6 minutes at room temperature.[20][25]
-
Measure the absorbance at 734 nm.[25]
-
Calculate the percentage of radical scavenging activity.
Experimental Workflow Visualization
Antimicrobial Bioactivity of Eugenol
Eugenol exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[1][19][26] Its mechanism of action involves the disruption of the cytoplasmic membrane, inhibition of enzyme activity, and interference with microbial energy production.
Quantitative Antimicrobial Data
The following table provides the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values of eugenol against various microorganisms.
| Microorganism | Type | MIC | MBC/MFC | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 1000 µg/mL | - | [27] |
| Escherichia coli | Gram-negative Bacteria | 0.06-0.5 mg/mL | - | [4] |
| Candida albicans | Fungus | 0.125–0.25 mg/mL | - | [4] |
| Listeria monocytogenes | Gram-positive Bacteria | 1000 µg/mL | - | [27] |
| Klebsiella pneumoniae | Gram-negative Bacteria | 500 µg/mL | - | [27] |
| Streptococcus agalactiae | Gram-positive Bacteria | 1000 µg/mL | - | [27] |
| Candida tropicalis | Fungus | 400–800 µg/mL | - | [2] |
| Candida krusei | Fungus | 200–400 µg/mL | - | [2] |
Experimental Protocols for Antimicrobial Assays
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Perform serial two-fold dilutions of eugenol in the broth in a 96-well microtiter plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no eugenol) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC as the lowest concentration of eugenol at which no visible growth (turbidity) is observed.
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth (at and above the MIC).
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of eugenol that results in a ≥99.9% reduction in the initial inoculum.[28][29][30]
Experimental Workflow Visualization
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the systematic evaluation of eugenol's bioactivity. The presented protocols, quantitative data, and pathway diagrams offer a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry. Consistent and standardized application of these methods will contribute to a deeper understanding of eugenol's therapeutic potential and facilitate its development as a novel bioactive agent.
References
- 1. Assessment of Antioxidant Activities of Eugenol by in vitro and in vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Anti-metastatic and anti-proliferative activity of eugenol against triple negative and HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jhrlmc.com [jhrlmc.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pubcompare.ai [pubcompare.ai]
- 25. 2.6. Antioxidant Assay [bio-protocol.org]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 28. microchemlab.com [microchemlab.com]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Utilizing Animal Models in Eugenone Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and experimental protocols for investigating the diverse pharmacological effects of eugenone. The information is intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential of this compound in various pathological conditions.
Overview of this compound's Pharmacological Effects
Eugenol, a key component of clove oil, has demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects.[1][2][3][4] Animal models are indispensable tools for elucidating the mechanisms underlying these effects and for evaluating the preclinical efficacy of this compound-based therapeutics.
Animal Models for Analgesic Effects of this compound
This compound has shown significant antinociceptive properties in various rodent models of pain.[5][6][7] These models are crucial for screening and characterizing the analgesic potential of this compound and its derivatives.
Quantitative Data for Analgesic Studies
| Animal Model | Species/Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Acetic Acid-Induced Writhing | ICR Mice | 1-10 mg/kg | Oral (p.o.) | Dose-dependent reduction in writhing. | [5] |
| Acetic Acid-Induced Writhing | Mice | 3-300 mg/kg | Oral (p.o.) / Intraperitoneal (i.p.) | Inhibition of nociception (ID₅₀: 51.3 mg/kg p.o., 50.2 mg/kg i.p.). | [6] |
| Formalin Test | ICR Mice | 10 mg/kg | Oral (p.o.) | Reduced nociceptive behaviors in the second phase. | [5] |
| Glutamate-Induced Nociception | Mice | 0.3-100 mg/kg | Intraperitoneal (i.p.) | Reduced nociceptive behavior (ID₅₀: 5.6 mg/kg). | [6] |
| Substance P-Induced Nociception | ICR Mice | 10 mg/kg | Oral (p.o.) | Diminished cumulative nociceptive response time. | [5] |
| TNF-α-Induced Nociception | Mice | 10 mg/kg | Intraperitoneal (i.p.) | Inhibited biting behavior by 65 ± 8%. | [6] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol is used to evaluate peripheral analgesic activity.
Materials:
-
Male ICR mice (20-25 g)
-
This compound solution
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
1% Acetic acid solution
-
Oral gavage needles[8]
-
Intraperitoneal injection needles
-
Observation chambers
Procedure:
-
Fast mice for 12 hours before the experiment, with water available ad libitum.
-
Divide animals into groups (vehicle control, positive control e.g., indomethacin, and this compound treatment groups).
-
Administer this compound (e.g., 1-100 mg/kg) or vehicle orally or intraperitoneally.[5][6]
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 1% acetic acid (10 mL/kg) via intraperitoneal injection to induce writhing.[6][9]
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 30 minutes, starting 5 minutes after the acetic acid injection.[9]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Animal Models for Anti-inflammatory Effects of this compound
This compound's anti-inflammatory properties have been validated in several animal models of acute and chronic inflammation.[1][10] These models are essential for studying the mechanisms of action, including the modulation of inflammatory mediators and signaling pathways.
Quantitative Data for Anti-inflammatory Studies
| Animal Model | Species/Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rats | 200 mg/kg | Oral (p.o.) | Significant inhibition of edema 2-4 hours post-carrageenan injection. | [10] |
| Carrageenan-Induced Pleurisy | Rats | 200 & 400 mg/kg | Oral (p.o.) | Reduced volume of pleural exudate. | [10] |
| LPS-Induced Acute Lung Injury | Mice | 150 mg/kg | Gavage | Improved lung function and histology; inhibited TNF-α, IL-1β, and IL-6 release. | [11] |
| DSS-Induced Experimental Colitis | C57BL/6 Mice | Not specified | Not specified | Alleviated weight loss, colonic shrinkage, and inhibited inflammatory response and oxidative stress. | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute anti-inflammatory activity.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound solution
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Acclimatize rats to the experimental conditions.
-
Administer this compound (e.g., 200 mg/kg), vehicle, or positive control orally.[10]
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for the treated groups relative to the control group at each time point.
Visualizing the Anti-inflammatory Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Animal Models for Neuroprotective Effects of this compound
This compound has shown promise as a neuroprotective agent in models of neurotoxicity and neurodegenerative diseases.[13][14][15] These studies often focus on its antioxidant, anti-apoptotic, and anti-inflammatory properties within the central nervous system.
Quantitative Data for Neuroprotective Studies
| Animal Model | Species/Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Aluminium-Induced Neurotoxicity | Wistar Rats | 6,000 µg/g in diet | Oral (dietary) | Restored brain BDNF and serotonin levels; reduced TNF-α and Caspase-3. | [13][14] |
| Acrylamide-Induced Neuropathy | Rats | 10 mg/kg bw | Not specified | Improved gait score; attenuated oxidative stress markers (ROS, MDA). | [15] |
| MPTP-Induced Parkinson's | Mice | 25, 50, 100 mg/kg/day | Oral (p.o.) | Pre-treatment reversed motor dysfunction and alleviated oxidative stress. | [16] |
| Traumatic Brain Injury (TBI) | Sprague Dawley Rats | 25, 50, 100 mg/kg/day | Oral (p.o.) | Improved locomotor activity, motor coordination, and short-term memory. | [17] |
Experimental Protocol: Aluminium-Induced Neurotoxicity Model
This model is used to assess neuroprotection against metal-induced cognitive and biochemical deficits.
Materials:
-
Male Wistar rats
-
Aluminium chloride (AlCl₃) solution (84 mg/kg body weight)[13][14]
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Reagents for biochemical assays (e.g., ELISA kits for BDNF, TNF-α; assays for MDA, TAS)
Procedure:
-
Divide rats into four groups: (1) Control, (2) this compound diet only, (3) AlCl₃ intoxication, (4) AlCl₃ intoxication + this compound diet.
-
Acclimatize animals to their respective diets.
-
Administer AlCl₃ (84 mg/kg) orally to groups 3 and 4 daily for four consecutive weeks.[13][14]
-
Throughout the treatment period, conduct behavioral tests to assess cognitive function.
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Homogenize brain tissue for biochemical analysis, including:
-
Perform histological analysis on brain sections to assess neuronal damage and glial cell reactivity (e.g., GFAP immunostaining).[13][14]
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and pain. Understanding these pathways is critical for drug development.
Anti-inflammatory and Antioxidant Signaling
This compound has been shown to inhibit the NF-κB pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2] It also enhances the endogenous antioxidant defense system by increasing the activity of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1] Some studies also suggest this compound acts on the PPAR-γ receptor.[12]
Caption: this compound's Anti-inflammatory and Antioxidant Mechanisms.
Analgesic Signaling Pathways
The analgesic effects of eugenol are mediated through interactions with multiple targets. It has been shown to involve α2-adrenergic and opioidergic receptors.[5][9] Furthermore, this compound modulates the glutamatergic system and inhibits TNF-α, both of which are key players in nociceptive signaling.[6]
Caption: Putative Signaling Pathways in this compound-Mediated Analgesia.
General Considerations for In Vivo Studies
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal, dietary) depends on the experimental objective and the pharmacokinetic properties of this compound.[8][18] Oral gavage is common for precise dosing, while dietary administration is suitable for chronic studies.[13][19]
-
Dose Selection: Doses used in rodent studies typically range from 1 mg/kg to 400 mg/kg, depending on the model and desired effect.[5][6][10] Pilot studies are recommended to determine the optimal dose range.
-
Vehicle: this compound is lipophilic and often requires a vehicle for solubilization, such as saline containing a surfactant like Tween 80 or vegetable oil. The vehicle should be tested alone to ensure it has no effects.
-
Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with ethical guidelines to minimize animal stress and suffering.[8][20] Handling and restraint should be performed by trained personnel.[8]
References
- 1. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pulegone and Eugenol Oral Supplementation in Laboratory Animals: Results from Acute and Chronic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic effects and mechanisms of orally administered eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eugenol reduces acute pain in mice by modulating the glutamatergic and tumor necrosis factor alpha (TNF-α) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Eugenol Exerted Significant Anti-Oxidant and Anti-Inflammatory Effects on Experimental Colitis via Directly Acting on PPAR-[Formula: see text] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effects of eugenol against aluminiuminduced toxicity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective efficacy of eugenol and isoeugenol in acrylamide-induced neuropathy in rats: behavioral and biochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 20. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Eugenone-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol, a naturally occurring phenolic compound found in plants like clove, cinnamon, and basil, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4][5][6][7][8] Its therapeutic potential spans anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2][3][4][9][6][7][8][10][11][12][13][14][15] These properties make eugenol and its derivatives promising candidates for the development of novel therapeutic agents. This document provides an overview of eugenol's mechanisms of action, quantitative data from preclinical studies, and detailed protocols for key experiments to guide researchers in this field.
Therapeutic Applications and Mechanisms of Action
Eugenol's therapeutic effects are attributed to its ability to modulate various cellular signaling pathways. Its antioxidant and anti-inflammatory actions are particularly noteworthy, contributing to its efficacy in a range of disease models.
Anticancer Activity
Eugenol has demonstrated anticancer properties against various cancer types, including breast, cervical, lung, prostate, and melanoma.[4][10] Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: Eugenol can trigger programmed cell death in cancer cells by activating caspases and disrupting the mitochondrial membrane potential.[3][10][15] It has been shown to increase the expression of pro-apoptotic proteins like p53.[10][14]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[3][10]
-
Inhibition of Angiogenesis and Metastasis: Eugenol can suppress the formation of new blood vessels that supply tumors and inhibit the migration and invasion of cancer cells.[10][14][16]
-
Modulation of Signaling Pathways: Eugenol has been reported to interfere with key signaling cascades involved in cancer progression, such as MAPK/ERK, JNK/STAT3, and NF-κB.[15][16]
Anti-inflammatory Activity
Eugenol exerts potent anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.[2][11][17] This includes:
-
Inhibition of Pro-inflammatory Cytokines: Eugenol can reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][11]
-
Suppression of NF-κB Signaling: A crucial mechanism of eugenol's anti-inflammatory action is the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[2][11]
-
Activation of Nrf2/HO-1 Pathway: Eugenol can also activate the Nrf2/HO-1 pathway, which is involved in the antioxidant and anti-inflammatory cellular defense mechanisms.[2]
Neuroprotective Effects
Eugenol has shown promise in protecting against neuronal damage in models of neurodegenerative diseases and ischemic stroke.[13][18][19][20] Its neuroprotective mechanisms include:
-
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress, eugenol helps protect neurons from oxidative damage.[13][20]
-
Anti-inflammatory Effects in the Brain: Eugenol can mitigate neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines in the central nervous system.[21]
-
Modulation of Ion Channels: Eugenol has been shown to block Ca2+ channels, which can contribute to its analgesic and neuroprotective effects.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on eugenol and its derivatives, providing a reference for their potency and efficacy.
Table 1: Anticancer Activity of Eugenol
| Cancer Cell Line | Assay | IC50 Value / Effect | Reference |
| MCF-7 (Breast Cancer) | Cytotoxicity | 1.5 µg/mL | [10] |
| MCF-7 (Breast Cancer) | Metastasis Inhibition | Downregulation of MMP-9 (34.3%) and paxillin (13.7%) mRNA | [10] |
| HeLa (Cervical Cancer) | Cytotoxicity | 50-200 µM | [14] |
| B16 Xenograft (Melanoma) | Tumor Growth Inhibition | 40% reduction in tumor size | [3] |
Table 2: Antioxidant Activity of Eugenol
| Assay | Model | Effect | Reference |
| Lipid Peroxidation | Linoleic acid emulsion | 96.7% inhibition at 15 µg/mL | [22] |
| DPPH Radical Scavenging | In vitro | EC50: 22.6 µg/mL | [23] |
| ABTS Radical Scavenging | In vitro | EC50 value is comparable to DPPH assay | [23] |
| Lipid Peroxidation (TBARS) | Rat liver mitochondria | Complete inhibition of iron and Fenton reagent-mediated peroxidation | [24] |
Table 3: Anti-inflammatory Activity of Eugenol Derivatives
| Derivative | Model | IC50 Value / Effect | Reference |
| Chloroeugenol (ST8) | LPS-induced macrophages | Potent inhibition of pro-inflammatory cytokines | [25] |
| Eugenol Derivative 1C | PPARγ Agonism | IC50: 10.65 µM (PPARγ binding) | [26] |
| Eugenol Derivative 1C | In vitro anti-inflammatory | IC50: 133.8 µM | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of eugenone-based agents.
Protocol 1: Determination of Antioxidant Activity using DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of eugenol or its derivatives.
Materials:
-
Eugenol or eugenol derivative solution (in methanol or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the eugenol sample in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.[23]
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of eugenol or its derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Eugenol or eugenol derivative solution (sterilized)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the eugenol sample.
-
Incubate the cells for another 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Protocol 3: Synthesis of Eugenol Derivatives (General Procedure for Esterification)
Objective: To synthesize ester derivatives of eugenol to potentially enhance its therapeutic properties.
Materials:
-
Eugenol
-
Anhydrous solvent (e.g., dichloromethane, pyridine)
-
Acyl chloride or carboxylic acid anhydride
-
Base (e.g., triethylamine, pyridine)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve eugenol in an anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Slowly add the acyl chloride or carboxylic acid anhydride to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified period (monitoring by TLC).
-
After the reaction is complete, quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na2SO4).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography to obtain the pure eugenol ester.
-
Characterize the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[25]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways modulated by eugenol and a general workflow for the development of eugenol-based therapeutics.
Caption: Eugenol's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Eugenol's antioxidant mechanism via Nrf2/HO-1 pathway activation.
Caption: General workflow for developing eugenol-based therapeutic agents.
Conclusion
Eugenol and its derivatives represent a promising area for therapeutic agent development due to their well-documented anticancer, anti-inflammatory, and neuroprotective properties. The provided data and protocols offer a foundational resource for researchers to explore and advance the therapeutic applications of these versatile natural compounds. Further research, particularly in the synthesis of novel derivatives with improved efficacy and safety profiles, as well as the development of advanced drug delivery systems, will be crucial in translating the preclinical potential of eugenol into clinical realities.[27][28][29][30]
References
- 1. Assessment of Antioxidant Activities of Eugenol by in vitro and in vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Eugenol as a Potential Drug Candidate: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eugenol Exerted Significant Anti-Oxidant and Anti-Inflammatory Effects on Experimental Colitis via Directly Acting on PPAR-[Formula: see text] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of eugenol on in vivo model of 6-hydroxydopamine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepg.com]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective efficacy of eugenol and isoeugenol in acrylamide-induced neuropathy in rats: behavioral and biochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Eugenol alleviates neuronal damage via inhibiting inflammatory process against pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of antioxidant activity of eugenol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of eugenol derivatives and its anti-inflammatory activity against skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and Characterization of Q0-Eugenol Nanoemulsion for Drug Delivery to Breast and Hepatocellular Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Promising Plant-Based Eugenol-Loaded Nano Delivery System (EUG@CMC-PGMA-CS) for Enhanced Antibacterial and Insect Repellent Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Eugenol: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenol, a naturally occurring phenolic compound abundant in clove oil, has emerged as a valuable and versatile starting material for the synthesis of a diverse array of novel compounds with significant therapeutic potential.[1][2][3] Its inherent biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant properties, combined with a readily modifiable chemical structure, make it an attractive scaffold for drug discovery and development.[4][5][6][7] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of eugenol-derived compounds, highlighting its role as a precursor in generating new chemical entities with enhanced or novel biological activities.
Eugenol's structure, featuring a hydroxyl group, a methoxy group, and an allyl chain, offers three key sites for chemical modification, allowing for the creation of a wide range of derivatives such as esters, ethers, and more complex heterocyclic compounds.[6] These modifications can significantly impact the parent molecule's pharmacokinetic and pharmacodynamic properties, leading to improved efficacy and specificity.
Synthetic Strategies and Applications
The chemical versatility of eugenol allows for several synthetic transformations, leading to compounds with a broad spectrum of biological activities. Key reaction types include modifications at the hydroxyl group, the allyl side chain, and the aromatic ring.
Modifications at the Hydroxyl Group: Ether and Ester Derivatives
The phenolic hydroxyl group is a common site for derivatization, primarily through etherification and esterification reactions. These modifications can modulate the compound's lipophilicity and interaction with biological targets.
Ether Derivatives: Williamson ether synthesis is a common method to produce eugenol ethers. These derivatives have shown a range of activities, including enhanced antimicrobial and insecticidal properties.[8][9]
Ester Derivatives: Esterification of eugenol with various carboxylic acids has yielded compounds with significant anti-inflammatory and antibacterial activities.[10][11]
Modifications involving the Allyl Group
The allyl group provides a reactive site for various addition and rearrangement reactions, leading to novel structures with distinct biological profiles.
Synthesis of Benzoxazine Monomers
Eugenol can be utilized as a renewable resource for the synthesis of benzoxazine monomers, which can be polymerized to create high-performance polymers with applications in various industries.[12]
Data Presentation: Bioactivity of Eugenol Derivatives
The following tables summarize the biological activities of various eugenol derivatives, providing a comparative overview of their potency.
| Table 1: Antibacterial Activity of Eugenol Derivatives against H. pylori |
| Compound Series |
| Eugenol (Parent Compound) |
| Series A |
| Series B |
| Series C |
| Table 2: Anti-inflammatory Activity of Eugenol Derivatives |
| Compound |
| 1C |
| 1C |
| Standard (Diclofenac) |
| ST8 (Chloroeugenol) |
| Table 3: Anticancer Activity of Eugenol Derivatives |
| Compound |
| 17 |
| 17 |
| 17 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative eugenol derivatives.
Protocol 1: Synthesis of Azo-derivatives of Eugenol (Series A)
Objective: To introduce an azo functional group onto the eugenol scaffold.
Materials:
-
Substituted aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 1.2 M)
-
Eugenol
-
Sodium hydroxide (NaOH, 1.32 M)
-
Ice bath
Procedure:
-
Dissolve the substituted aniline in 1.2 M HCl at 0°C in an ice bath.
-
Add a solution of NaNO₂ dropwise to the aniline solution while maintaining the temperature at 0°C to form the diazonium salt. Stir for 5 minutes.
-
In a separate flask, dissolve eugenol in 1.32 M NaOH at 0°C.
-
Slowly add the freshly prepared diazonium salt solution to the eugenol solution at 0°C with vigorous stirring.
-
Continue stirring for 5 minutes.
-
The resulting azo compound will precipitate. Filter the product, wash with cold water, and dry.
-
Purify the crude product by chromatography on silica gel.
Protocol 2: Synthesis of O-Alkylated Eugenol Derivatives (Series B)
Objective: To synthesize ether derivatives of eugenol.
Materials:
-
Eugenol
-
Appropriate alkyl halide (e.g., methyl iodide, propargyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of eugenol (1.0 mmol) in acetonitrile, add potassium carbonate (4.0 mmol) and the appropriate alkyl halide (1.5 mmol).
-
Reflux the reaction mixture.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water.
-
Extract the product with chloroform (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 3: Synthesis of Eugenol-derived Epoxide and its Derivatives (Series C)
Objective: To functionalize the allyl group of eugenol via epoxidation and subsequent ring-opening.
Materials:
-
Eugenol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (Na₂SO₃) solution
-
Appropriate nucleophile for ring-opening (e.g., sodium cyanide)
-
Ethanol/Water
Procedure for Epoxidation:
-
Dissolve eugenol in dichloromethane.
-
Add m-CPBA portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with Na₂SO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the eugenol epoxide.
Procedure for Ring-Opening:
-
Suspend the eugenol epoxide in a mixture of water and ethanol (1:1).
-
Add the nucleophile (e.g., sodium cyanide).
-
Stir the mixture at room temperature.
-
After the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the desired derivative.
Visualizations
Signaling Pathway Diagram
Caption: Anti-inflammatory mechanism of eugenol derivatives via PPARγ agonism.
Experimental Workflow Diagram
Caption: General workflow for synthesis and evaluation of eugenol derivatives.
Logical Relationship Diagram
Caption: Relationship between eugenol, its derivatives, and biological activity.
Conclusion
Eugenol stands out as a privileged scaffold in medicinal chemistry, offering a readily available, cost-effective, and synthetically versatile platform for the development of novel bioactive compounds. The diverse pharmacological activities exhibited by its derivatives underscore the significant potential for discovering new drug candidates for a wide range of diseases, including infectious diseases, inflammatory disorders, and cancer.[4][5] The protocols and data presented herein serve as a valuable resource for researchers engaged in the exploration of eugenol-based drug discovery.
References
- 1. iomcworld.com [iomcworld.com]
- 2. The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. books.aijr.org [books.aijr.org]
- 10. Synthesis of eugenol derivatives and its anti-inflammatory activity against skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Synthesis and characterization of novel bio-based benzoxazines from eugenol - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Protocols for Eugenol Encapsulation and Delivery
A Note on Eugenone vs. Eugenol: The protocols and data presented herein focus on eugenol , a widely studied bioactive compound found in clove oil.[1][2] Research on the specific encapsulation of This compound (1-(2,4,6-trimethoxyphenyl)butane-1,3-dione) is limited.[3][4] However, the principles, methods, and characterization techniques detailed for eugenol provide a robust and directly applicable foundation for developing encapsulation and delivery systems for this compound, given their shared phenolic nature and potential applications.
1.0 Introduction to Eugenol and the Rationale for Encapsulation
Eugenol is a phenolic compound renowned for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and anticancer properties.[1][5][6] Its therapeutic potential has garnered significant interest in the pharmaceutical, agricultural, and cosmetic industries.[2][7] Despite its benefits, the practical application of free eugenol is hampered by several challenges:
-
Poor Water Solubility: Limits its use in aqueous formulations and reduces bioavailability.[5]
-
Chemical Instability: Susceptible to degradation in the presence of light, heat, and oxygen.[8][9]
-
High Volatility: Leads to loss of the active compound during processing and storage.[8][10]
-
Potential for Cytotoxicity: High concentrations of eugenol can exhibit cytotoxic effects.[5][11]
Encapsulation technologies provide a powerful solution to overcome these limitations. By entrapping eugenol within a protective carrier or shell, it is possible to stabilize the compound, improve its solubility, control its release profile, and reduce its cytotoxicity, thereby enhancing its therapeutic efficacy.[8][12][13]
2.0 Encapsulation Technologies and Delivery Systems
Several techniques have been successfully employed to encapsulate eugenol, each offering distinct advantages depending on the desired particle size, application, and scale of production.
-
Nanoencapsulation: This approach creates particles in the nanometer range, offering high surface area-to-volume ratios, improved solubility, and the potential for targeted delivery. Common methods include:
-
Microencapsulation: This produces larger particles, typically in the micrometer range, and is often used for applications requiring larger payloads or different release kinetics.
These encapsulated forms of eugenol can be integrated into various delivery systems, including topical creams for transdermal delivery, oral dosage forms, and advanced nano-delivery systems for agricultural applications like pest control.[10][16]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on eugenol encapsulation, providing a comparative overview of different methodologies.
| Encapsulation Method | Carrier Material(s) | Core:Coat Ratio | Particle Size | Encapsulation Efficiency (EE%) | Loading Capacity (LC%) | Reference |
| Ionic Gelation | Chitosan | N/A | 555 nm | 71.7% | 49.5% | [13] |
| Nanoemulsification | Tween 80 | 1:1 (Eugenol:Tween 80) | 7.27 nm | N/A | N/A | [14] |
| Complex Coacervation | Gelatin-Sodium Alginate | 1:1 | Globular Microcapsules | Increased with ratio | Increased with ratio | [15] |
| Spray Drying | Maltodextrin, Gum Arabic, Soy Lecithin | 1:2 | 22.40 - 55.60 µm | 47.37% - 65.69% | N/A | [8][9] |
| Self-Assembly | Casein | 1:5 | 307.4 nm | 86.3% | N/A | [17] |
| Nanocoating | Zinc Oxide (ZnO) | N/A | 109.6 nm | N/A | N/A | [18] |
Experimental Workflows and Protocols
The following diagrams and protocols provide detailed methodologies for the encapsulation and characterization of eugenol.
General Experimental Workflow
The diagram below illustrates the general workflow for developing and analyzing eugenol-loaded nanoparticles, from initial formulation to final characterization.
Caption: General workflow for eugenol encapsulation and characterization.
Protocol 1: Eugenol Nanoencapsulation via Ionic Gelation
This protocol details the synthesis of eugenol-loaded chitosan nanoparticles (ECNPs) using the ionic gelation method, adapted from the methodology described by Oluoch et al. (2021).[13]
Workflow for Ionic Gelation
Caption: Step-by-step workflow for the ionic gelation protocol.
Materials:
-
Low molecular weight chitosan
-
Glacial acetic acid
-
Eugenol
-
Tween 80 (as an emulsifier)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a 0.5% (w/v) chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) aqueous solution of acetic acid. Stir overnight to ensure complete dissolution.
-
Emulsion Formation:
-
To the chitosan solution, add Tween 80 to a final concentration of 2% (w/v).
-
Add eugenol to the mixture and stir vigorously for 1 hour at room temperature to form a stable oil-in-water (O/W) emulsion.
-
-
Nanoparticle Formation:
-
Prepare a 0.1% (w/v) TPP solution in deionized water.
-
Add the TPP solution dropwise to the eugenol-chitosan emulsion under constant magnetic stirring. The ratio of chitosan solution to TPP solution should be approximately 5:2 (v/v).
-
The solution will become opalescent, indicating the formation of nanoparticles.
-
Continue stirring for an additional 40 minutes to allow for the stabilization of the nanoparticles.
-
-
Purification:
-
Centrifuge the resulting nanoparticle suspension at 16,000 rpm for 30 minutes.
-
The supernatant is carefully collected to determine the amount of non-encapsulated eugenol for efficiency calculations.
-
The pellet, containing the eugenol-loaded nanoparticles, is washed twice with deionized water and resuspended for further analysis or lyophilization.
-
Protocol 2: Eugenol Microencapsulation via Spray Drying
This protocol outlines the preparation of eugenol microcapsules using spray drying, a method suitable for producing stable, dry powders. The methodology is based on studies by Use of Natural Polymers for the Encapsulation of Eugenol by Spray Drying.[8][9]
Workflow for Spray Drying
Caption: Step-by-step workflow for the spray drying protocol.
Materials:
-
Eugenol (core material)
-
Wall materials (e.g., Maltodextrin DE10, Gum Arabic)
-
Emulsifier (e.g., Soy Lecithin)
-
Deionized water
Procedure:
-
Wall Solution Preparation: Dissolve the wall materials (e.g., a blend of maltodextrin and gum arabic) in deionized water with continuous stirring until a homogeneous solution is obtained.
-
Emulsion Formation:
-
Disperse the emulsifier (if used) in the wall material solution.
-
Gradually add eugenol to the aqueous solution while homogenizing at high speed (e.g., using an Ultra-Turrax homogenizer at 15,000 rpm for 5-10 minutes) to form a stable O/W emulsion. A common eugenol-to-polymer ratio is 1:2.[8]
-
-
Spray Drying Process:
-
Pre-heat the spray dryer to the desired inlet temperature (e.g., 130°C).[9]
-
Set the aspirator rate (e.g., 35 m³/h) and the emulsion feed flow rate (e.g., 4.5 mL/min).[9]
-
Pump the prepared emulsion into the spray dryer's atomizer. The atomizer disperses the emulsion into fine droplets within a heated chamber.
-
The hot air rapidly evaporates the water, leaving solid microcapsules with eugenol entrapped inside.
-
-
Collection: The dried microcapsule powder is separated from the hot air stream by a cyclone and collected in a receiving vessel.
Protocol 3: Characterization of Eugenol-Loaded Particles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuation of scattered light caused by the Brownian motion of particles to determine their size distribution. Zeta potential measures the surface charge, indicating the stability of the colloidal suspension.
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Analyze the sample using a Zetasizer or similar DLS instrument at 25°C.
-
Record the Z-average diameter, PDI, and zeta potential. Values for zeta potential greater than +30 mV or less than -30 mV generally indicate good colloidal stability.[18]
-
2. Encapsulation Efficiency (EE%) and Loading Capacity (LC%)
-
Principle: The amount of free (non-encapsulated) eugenol in the supernatant is quantified and compared to the total amount of eugenol initially added.
-
Procedure:
-
After centrifugation (Protocol 1, Step 4), collect the supernatant.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at eugenol's maximum wavelength (approx. 280 nm).
-
Calculate the concentration of free eugenol using a pre-established standard curve.
-
Calculate EE% and LC% using the following formulas[13]:
-
EE (%) = [(Total Eugenol - Free Eugenol) / Total Eugenol] x 100
-
LC (%) = [(Total Eugenol - Free Eugenol) / Weight of Nanoparticles] x 100
-
-
3. Morphological Analysis (SEM/TEM)
-
Principle: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and internal structure of the particles.
-
Procedure:
4. In Vitro Release Study
-
Principle: The release of eugenol from the nanoparticles is monitored over time in a solution mimicking physiological conditions (e.g., phosphate-buffered saline, PBS).
-
Procedure:
-
Place a known amount of eugenol-loaded nanoparticles into a dialysis bag.
-
Suspend the bag in a release medium (e.g., PBS at pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the eugenol concentration in the aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of eugenol released versus time. The release profile is often pH-dependent.[13]
-
References
- 1. Biological Properties and Prospects for the Application of Eugenol—A Review [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound, 480-27-3 [thegoodscentscompany.com]
- 4. This compound | C13H16O5 | CID 5317271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. scispace.com [scispace.com]
- 7. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Natural Polymers for the Encapsulation of Eugenol by Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Promising Plant-Based Eugenol-Loaded Nano Delivery System (EUG@CMC-PGMA-CS) for Enhanced Antibacterial and Insect Repellent Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjor.ro [rjor.ro]
- 12. researchgate.net [researchgate.net]
- 13. Nanoencapsulation of Thymol and Eugenol with Chitosan Nanoparticles and the Effect against Ralstonia solanacearum [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Microencapsulation of Eugenol by Gelatin-Sodium Alginate Complex Coacervation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4888362A - Eugenol enhancement of transdermal drug delivery - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, characterization, and antiparasitic effects of zinc oxide nanoparticles-eugenol nanosuspension against Toxoplasma gondii infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Eugenol In Vitro Cell Culture Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eugenol in in vitro cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve eugenol for cell culture experiments?
A1: Eugenol is sparingly soluble in water but readily soluble in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare a stock solution of eugenol. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is a typical concentration range for eugenol in cell culture assays?
A2: The effective concentration of eugenol can vary significantly depending on the cell type and the specific assay being performed. Cytotoxic effects have been observed in various cancer cell lines with IC50 values ranging from the low micromolar (µM) to the millimolar (mM) range. For example, in some breast cancer cell lines, the LC50 has been reported to be as low as 0.9 µM, while in other cell lines, concentrations up to 10 mM have been used.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Can eugenol interfere with colorimetric or fluorometric assays?
A3: Yes, as a phenolic compound, eugenol has the potential to interfere with certain assays. It can act as a reducing agent, which may affect assays that rely on redox reactions, such as the MTT assay. Additionally, eugenol may exhibit autofluorescence, which can interfere with fluorescent-based assays like flow cytometry or fluorescence microscopy. It is essential to include proper controls, such as a "eugenol-only" control (without cells), to assess any direct effect of the compound on the assay reagents.
Q4: How stable is eugenol in cell culture medium?
A4: Eugenol has low chemical stability and is susceptible to oxidation.[4] When preparing working solutions in cell culture medium, it is best to make them fresh for each experiment. If storage is necessary, it should be for a short duration at 4°C and protected from light to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cytotoxicity Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Steps |
| Eugenol Precipitation | Eugenol has poor water solubility.[4] High concentrations in the final culture medium can lead to precipitation, resulting in inconsistent exposure of cells to the compound. Solution: Visually inspect the culture wells for any precipitate after adding eugenol. Lower the final concentration of eugenol or increase the final DMSO concentration slightly (while staying within non-toxic limits for your cells). |
| Interference with Assay Chemistry | As a phenolic antioxidant, eugenol can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. Solution: Include a "eugenol in media" (no cells) control to measure the direct reductive capacity of eugenol. Subtract this background absorbance from your experimental values. Consider using an alternative cytotoxicity assay that is less susceptible to interference, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Solution: Ensure a homogenous single-cell suspension before seeding. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
Issue 2: High Background Fluorescence in Apoptosis or ROS Assays
| Possible Cause | Troubleshooting Steps |
| Eugenol Autofluorescence | Eugenol is an aromatic compound and may exhibit intrinsic fluorescence, particularly in the blue and green spectra, which can interfere with dyes like FITC and DCF. Solution: Run an "unstained, eugenol-treated" control to quantify the autofluorescence of the compound at the wavelengths used in your assay. If autofluorescence is significant, consider using fluorophores that emit in the red or far-red spectrum to minimize overlap. |
| Sub-optimal Dye Concentration or Incubation Time | Excessive dye concentration or prolonged incubation can lead to non-specific staining and high background. Solution: Titrate the concentration of your fluorescent dye (e.g., Annexin V-FITC, DCFH-DA) to determine the optimal concentration that provides a good signal-to-noise ratio. Optimize the incubation time to minimize background while allowing for sufficient signal development. |
| Cell Health | Unhealthy or dying cells prior to the experiment can non-specifically take up fluorescent dyes. Solution: Ensure you are working with a healthy, viable cell population. Use a viability dye (e.g., Propidium Iodide, DAPI) to exclude dead cells from your analysis. |
Quantitative Data Summary
The following tables summarize the reported cytotoxic and antioxidant concentrations for eugenol in various in vitro studies.
Table 1: IC50 Values of Eugenol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| HL-60 | Human Promyelocytic Leukemia | 23.7 µM | 48 h | [5] |
| U-937 | Human Histiocytic Lymphoma | 39.4 µM | 48 h | [5] |
| HepG2 | Human Liver Cancer | 118.6 µM | 48 h | [5] |
| 3LL Lewis | Lewis Lung Carcinoma | 89.6 µM | 48 h | [5] |
| SNU-C5 | Human Colon Cancer | 129.4 µM | 48 h | [5] |
| HCT-15 | Human Colon Cancer | 300 µM | Not Specified | [6] |
| HT-29 | Human Colon Cancer | 500 µM | Not Specified | [6] |
| MCF-7 | Human Breast Cancer | 22.75 µM | Not Specified | [6] |
| MDA-MB-231 | Human Breast Cancer | 15.09 µM | Not Specified | [6] |
| DU-145 | Human Prostate Cancer | 19.02 x 10⁻⁶ mol L⁻¹ | Not Specified | [5] |
| KB | Human Oral Cancer | 18.11 x 10⁻⁶ mol L⁻¹ | Not Specified | [5] |
| K562 | Human Leukemia | 16.7 µM | 24 h | [7] |
| T47-D | Human Breast Cancer | 0.9 µM | 24 h | [3] |
| PANC-1 | Human Pancreatic Cancer | >800 µM (for significant apoptosis) | 24 h | [8] |
Table 2: Effective Concentrations of Eugenol for Antioxidant and Apoptotic Activity
| Activity | Assay | Concentration | Cell Line/System | Reference |
| Antioxidant (DPPH radical scavenging) | DPPH Assay | IC50 = 11.7 µg/mL | Chemical Assay | [9] |
| Antioxidant (ROS inhibition) | Not Specified | IC50 = 1.6 µg/mL | Not Specified | [9] |
| Antioxidant (DPPH radical scavenging) | DPPH Assay | Optimal at 0.16 µL/mL | Chemical Assay | [10] |
| Antioxidant (Superoxide anion scavenging) | Not Specified | Optimal at 0.04 µL/mL | Chemical Assay | [10] |
| Apoptosis Induction | Flow Cytometry | 350 µM | HeLa | [11] |
| Apoptosis Induction | Not Specified | 2 µM | MDA-MB-231, MCF-7, T47-D | [2] |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a general guideline for measuring cytotoxicity by quantifying LDH released from damaged cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of eugenol and appropriate vehicle controls. Include three control groups for each condition:
-
Experimental: Cells treated with eugenol.
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the steps for detecting apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with eugenol at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol describes the measurement of intracellular ROS using the DCFH-DA probe.
-
Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate or 96-well black plate) and allow them to adhere.
-
Compound Treatment: Treat cells with eugenol. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add the DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[14][15]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with 1X PBS to remove any excess probe.[14]
-
Measurement: Add 1X PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[14]
Caspase-3/7 Activity Assay
This protocol provides a general method for measuring the activity of executioner caspases 3 and 7.
-
Cell Treatment and Lysis: Treat cells with eugenol to induce apoptosis. After treatment, lyse the cells according to the assay kit manufacturer's instructions to release cellular contents, including caspases.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer, to allow the caspases to cleave the substrate.
-
Measurement:
-
Analysis: Compare the signal from eugenol-treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.
Visualizations
Caption: Troubleshooting workflow for eugenol assays.
References
- 1. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. jhrlmc.com [jhrlmc.com]
- 8. mdpi.com [mdpi.com]
- 9. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eugenol Exerts Apoptotic Effect and Modulates the Sensitivity of HeLa Cells to Cisplatin and Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. bosterbio.com [bosterbio.com]
- 17. ulab360.com [ulab360.com]
- 18. stemcell.com [stemcell.com]
Technical Support Center: Optimizing Eugenone Dosage and Administration In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with eugenone.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for this compound in rodents?
A typical starting dose for this compound in rodents can vary depending on the experimental model and desired effect. Based on published studies, oral gavage doses have ranged from as low as 40 mg/kg for antihyperalgesic effects in rats to acute toxicity studies using doses up to 2000 mg/kg in rats.[1] For radioprotective effects in mice, doses of 75, 150, and 300 mg/kg have been used. It is crucial to conduct a dose-response study to determine the optimal dose for your specific research question while minimizing toxicity.
2. What is the best way to administer this compound in vivo?
The most common method of administration in published literature is oral gavage. However, the choice of administration route depends on the target tissue and experimental goals. Intravenous administration has been used for pharmacokinetic studies to determine absolute bioavailability. Topical administration may be suitable for localized conditions.
3. This compound has poor water solubility. How can I prepare it for in vivo administration?
This compound is often dissolved in a vehicle like corn oil for oral gavage. However, due to its low oral bioavailability (around 4.25% in rats), formulation strategies are often necessary to improve absorption.[2] One effective approach is the preparation of a nanoemulsion.
4. What are the signs of this compound toxicity in rodents?
High doses of this compound can lead to adverse effects. Signs of toxicity can include decreased body weight, lethargy, and in severe cases, mortality. Organ-specific toxicity, particularly to the liver, has been noted at very high doses. It is essential to closely monitor animals for any signs of distress and to perform histological analysis of key organs upon study completion.
5. How can I improve the oral bioavailability of this compound?
The poor oral bioavailability of this compound is a significant challenge.[2] Incorporating this compound into a nanoemulsion has been shown to significantly enhance its intestinal absorption and bioavailability.[3] These formulations use surfactants and co-surfactants to create small, stable droplets of eugenol in an aqueous phase, which can improve its absorption across the gut wall.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioavailability
Problem: You are not observing the expected therapeutic effect, or your pharmacokinetic data shows low and variable plasma concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor solubility and absorption | This compound has low aqueous solubility and poor oral bioavailability.[2] |
| Formulation: Prepare a nanoemulsion of this compound to enhance its solubility and absorption.[3][4][5] A detailed protocol is provided in the "Experimental Protocols" section. | |
| Rapid metabolism | This compound is rapidly metabolized in the liver. |
| Route of Administration: Consider alternative routes of administration, such as intravenous (for direct systemic exposure) or topical (for localized effects), to bypass first-pass metabolism. | |
| Improper oral gavage technique | Incorrect administration can lead to dosing errors or aspiration. |
| Technique Refinement: Review and practice proper oral gavage techniques. Ensure the gavage needle is of the correct size and is inserted into the esophagus, not the trachea. Detailed protocols are available in the "Experimental Protocols" section. |
Issue 2: Animal Distress or Toxicity
Problem: Your animals are showing signs of distress, such as weight loss, lethargy, or ruffled fur, after this compound administration.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Dose is too high | The administered dose of this compound may be exceeding the maximum tolerated dose (MTD) for your animal model. |
| Dose Reduction: Reduce the dose of this compound. Conduct a dose-escalation study to determine the MTD in your specific strain and sex of animals. | |
| Vehicle toxicity | The vehicle used to dissolve this compound may be causing adverse effects. |
| Vehicle Selection: Ensure the vehicle is well-tolerated. While corn oil is commonly used, consider its potential effects on the gut microbiome and immune response, especially in mice.[6][7] Water-based formulations like nanoemulsions may be a better alternative. | |
| Acute toxicity | This compound can cause acute toxicity at high concentrations. |
| Monitoring and Humane Endpoints: Closely monitor animals for signs of toxicity, especially within the first few hours after dosing. Establish clear humane endpoints and euthanize animals that show severe signs of distress. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Eugenol in Rodents
| Animal Model | Administration Route | Dose | Cmax (µg/mL) | Tmax (min) | t1/2 (min) | Bioavailability (%) | Reference |
| Rat | Oral (in corn oil) | 500 mg/kg | 3.4 ± 0.2 | 10 | - | 4.25 ± 0.11 | [2] |
| Rat | Intravenous | - | - | - | 13-20 | - | |
| Rat | Oral | 40 mg/kg | ~0.25 | 15 | - | - | |
| Rat | - | 40 mg/kg | - | - | 73.5 | - |
Note: Data presented as mean ± SD where available. "-" indicates data not reported in the cited source.
Table 2: Summary of In Vivo Toxicity Studies of this compound/Isoeugenol
| Animal Model | Compound | Administration Route | Dose (mg/kg) | Duration | Key Findings | Reference |
| F344/N Rats | Isoeugenol | Oral Gavage | 37.5, 75, 150, 300, 600 | 14 weeks | Decreased body weight in males at 600 mg/kg. Increased liver weights in females at 300 and 600 mg/kg. | |
| B6C3F1 Mice | Isoeugenol | Oral Gavage | 37.5, 75, 150, 300, 600 | 14 weeks | No significant adverse effects observed. | |
| Wistar Rats | This compound Nanoparticles | Oral | 50, 300, 2000 | Acute (14 days) | No significant toxicity observed. | [1] |
| Wistar Rats | This compound Nanoparticles | Oral | 500, 1000, 2000 | Subacute (28 days) | No significant toxicity observed. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion for Oral Administration
This protocol is adapted from methods described for preparing oil-in-water nanoemulsions to improve the bioavailability of hydrophobic compounds.[3][4][5]
Materials:
-
This compound
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., PEG 400 or ethanol)
-
Distilled water or phosphate-buffered saline (PBS)
-
Magnetic stirrer or high-speed homogenizer
-
High-pressure homogenizer or probe sonicator
Procedure:
-
Prepare the Oil Phase: Dissolve this compound in the co-surfactant. A typical starting concentration for this compound is 1-5% (w/v).
-
Prepare the Surfactant Mixture (Smix): Mix the surfactant and the oil phase containing this compound and co-surfactant. A common surfactant-to-oil ratio is 2:1 or 3:1.
-
Prepare the Aqueous Phase: Use distilled water or PBS.
-
Pre-emulsification: Slowly add the aqueous phase to the Smix while stirring vigorously with a magnetic stirrer or high-speed homogenizer (10,000-15,000 RPM) for 5-10 minutes to form a coarse emulsion.
-
Homogenization:
-
High-Pressure Homogenization: Process the coarse emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 3-5 cycles.
-
Ultrasonication: Alternatively, sonicate the coarse emulsion using a probe sonicator at 20 kHz for 5-10 minutes in pulse mode (e.g., 30 seconds on, 30 seconds off) in an ice bath to prevent overheating.
-
-
Characterization: The resulting nanoemulsion should appear translucent. Characterize the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). A droplet size below 100 nm and a PDI < 0.3 are desirable for good stability and translucency.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a standard procedure for administering this compound formulations to mice via oral gavage.
Materials:
-
Mouse restraint device (optional)
-
Appropriately sized gavage needle (22-24 gauge, 1-1.5 inches long with a rounded tip for adult mice)
-
Syringe with the prepared this compound formulation
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over its shoulders and back of the neck. The head should be slightly tilted back to straighten the path to the esophagus.
-
Measure Gavage Needle Depth: Before the first administration, measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouse's mouth and the end of the needle at the last rib. This ensures the needle will reach the stomach.
-
Insert the Gavage Needle: Gently insert the rounded tip of the gavage needle into the mouse's mouth, just behind the incisors. Advance the needle along the roof of the mouth towards the back of the throat.
-
Advance into the Esophagus: As you reach the back of the throat, the mouse will naturally swallow, which helps guide the needle into the esophagus. The needle should advance smoothly without resistance. If you feel any resistance, stop immediately and withdraw the needle. Forcing the needle can cause perforation of the esophagus or trachea.
-
Administer the Formulation: Once the needle is in the stomach (at the pre-measured depth), slowly and steadily depress the syringe plunger to deliver the formulation.
-
Withdraw the Needle: After administration, gently withdraw the gavage needle in a single, smooth motion.
-
Monitor the Animal: Return the mouse to its cage and monitor it for a few minutes to ensure there are no signs of respiratory distress.
Protocol 3: Quantification of this compound in Plasma by HPLC-MS/MS
This is a general outline based on a published method for eugenol quantification. Specific parameters may need to be optimized for your instrument.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add 200 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
Column: C8 analytical column (e.g., 100 x 2 mm).
-
Mobile Phase: Isocratic elution with 75:25 acetonitrile: 0.1% formic acid in water.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions (Positive Electrospray Ionization):
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow) for this compound and the internal standard.
-
Use selected reaction monitoring (SRM) for quantification, monitoring specific parent-to-daughter ion transitions for both this compound and the internal standard.
4. Optional Derivatization for Enhanced Sensitivity:
-
To increase signal intensity, this compound can be derivatized with dansyl chloride.
-
After protein precipitation, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a buffer (e.g., sodium bicarbonate buffer, pH 9.5) and add a solution of dansyl chloride in acetone.
-
Incubate at an elevated temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Stop the reaction by adding an acid (e.g., formic acid).
-
Inject the derivatized sample into the LC-MS/MS system.
Visualizations
Signaling Pathways
References
- 1. Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of colchicine oral bioavailability by incorporating eugenol in the nanoemulsion as an oil excipient and enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Eugenone's Potential Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the potential cytotoxicity of eugenone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is eugenol and what are its primary research applications?
A1: Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound found in essential oils of plants like cloves, cinnamon, nutmeg, and basil.[1] In research, it is investigated for a wide range of pharmacological properties, including anti-inflammatory, analgesic, antioxidant, antimicrobial, and anticancer activities.[2][3] Its potential as an anticancer agent is a significant area of study, with research focusing on its ability to induce programmed cell death (apoptosis) in cancer cells.[2][4][5]
Q2: Why is it critical to manage this compound's cytotoxicity in experiments?
A2: Managing this compound's cytotoxicity is crucial for obtaining accurate and reproducible experimental results. Uncontrolled cytotoxicity can lead to non-specific cell death, masking the targeted effects of the compound. High concentrations can cause damage to normal cells and induce necrosis rather than the intended apoptotic pathways.[1][6] For drug development, understanding and controlling cytotoxicity is essential to establish a therapeutic window that maximizes efficacy while minimizing adverse effects.
Q3: What are the primary mechanisms of this compound-induced cytotoxicity?
A3: this compound's cytotoxic effects, particularly in cancer cells, are primarily mediated through the induction of apoptosis. Key mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Eugenol can act as a pro-oxidant at higher concentrations, leading to oxidative stress and triggering apoptosis.[7][8][9]
-
Mitochondrial Pathway Activation: It can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[4][7][10] This activates a cascade of caspases (like caspase-9 and caspase-3), which are key executioners of apoptosis.[4][6][11]
-
Modulation of Apoptotic Proteins: Eugenol has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[4][11]
-
Cell Cycle Arrest: It can cause cell cycle arrest, often at the G2/M or S phase, preventing cancer cell proliferation.[2][5]
Q4: Is this compound's cytotoxicity consistent across all cell types?
A4: No, the cytotoxic effects of this compound are highly dependent on the cell type and its metabolic state. Cancer cells often show higher sensitivity to this compound compared to normal, non-malignant cells.[2][1] Furthermore, sensitivity can vary significantly among different cancer cell lines.[12][13] This differential cytotoxicity is a key aspect of its potential as an anticancer agent.
Q5: What are the typical working concentrations for this compound in cell culture?
A5: The effective concentration of this compound varies widely depending on the cell line and the duration of exposure. IC50 values (the concentration that inhibits 50% of cell growth) have been reported from the low micromolar (µM) to the millimolar (mM) range.[2][12][13][14] It is essential to perform a dose-response experiment for each specific cell line to determine the optimal concentration range for your study.
Troubleshooting Guide
Issue 1: I'm observing massive, rapid cell death, even at concentrations cited in the literature.
-
Question: Why are my cells dying so quickly, and how can I achieve a more controlled apoptotic effect?
-
Answer:
-
Potential Cause 1: High Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to this compound. IC50 values can vary significantly.[15]
-
Solution: Conduct a preliminary dose-response study starting with much lower concentrations and shorter incubation times (e.g., 6, 12, 24 hours) to establish the IC50 value specifically for your cell line.
-
Potential Cause 2: Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.5% for DMSO) and does not affect cell viability on its own. Always include a "vehicle control" (cells treated with the solvent alone at the same final concentration) in your experimental setup.
-
Potential Cause 3: High Concentration Inducing Necrosis: At very high concentrations, this compound can induce necrosis, a form of uncontrolled cell death, rather than the more programmed apoptosis.
-
Solution: Use assays like Annexin V/PI staining to differentiate between apoptosis and necrosis. Lower the this compound concentration to favor the apoptotic pathway.
-
Issue 2: My experimental results with this compound are inconsistent and not reproducible.
-
Question: What factors could be causing the variability in my cytotoxicity assays?
-
Answer:
-
Potential Cause 1: Inconsistent this compound Solution: this compound is an oily substance that can be challenging to dissolve uniformly. Improperly prepared or stored stock solutions can lead to inconsistent final concentrations.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment. Ensure it is fully dissolved by vortexing thoroughly. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Potential Cause 2: Cell Culture Variability: The health, density, and passage number of your cells can significantly impact their response to treatment.
-
Solution: Use cells from a consistent, low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment and that seeding density is consistent across all wells and experiments.
-
Potential Cause 3: Fluctuations in Incubation Conditions: Minor variations in incubation time, temperature, or CO2 levels can alter cellular responses.
-
Solution: Standardize all incubation parameters precisely. Use a calibrated incubator and ensure consistent timing for all treatment and assay steps.
-
Issue 3: How can I confirm that the cell death I am observing is apoptosis?
-
Question: What methods can I use to specifically measure this compound-induced apoptosis?
-
Answer:
-
Method 1: Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Method 2: Caspase Activity Assays: this compound-induced apoptosis primarily involves the mitochondrial pathway, which activates caspase-9 and the executioner caspase-3.[6][11] Commercially available kits can measure the activity of these specific caspases.
-
Method 3: Western Blot Analysis: Analyze the expression levels of key apoptotic proteins. Look for an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4][11] Also, look for the cleavage of PARP, a substrate of activated caspase-3.[4]
-
Method 4: DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into a "ladder" pattern. This can be visualized using agarose gel electrophoresis.[4][7]
-
Issue 4: How can I mitigate the oxidative stress effects to study other mechanisms?
-
Question: If this compound's cytotoxicity is mediated by ROS, can I block this effect to investigate other potential pathways?
-
Answer:
-
Solution: You can co-treat the cells with an antioxidant to see if it rescues them from this compound-induced cell death. N-acetyl-L-cysteine (NAC), a glutathione precursor, has been shown to protect cells from this compound-induced cytotoxicity by replenishing intracellular glutathione levels.[14][16] If NAC treatment reverses the cytotoxic effects, it strongly suggests the involvement of ROS. This approach allows you to investigate whether other, non-ROS-dependent pathways are also at play.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.89 mM | 48 h | [2] |
| SK-BR-3 | HER2+ Breast Cancer | 5-10 µM (antiproliferative) | Not specified | [2] |
| MCF-7 | Estrogen Receptor+ Breast Cancer | 1-4 mM (anticancer action) | Not specified | [2] |
| LAN-5 | Neuroblastoma | 16 µM | Not specified | [4] |
| GILIN | Glioblastoma | 19 µM | Not specified | [4] |
| THP-1R | Cytarabine-resistant Leukemia | 0.8 µM | Not specified | [11] |
| U2OS | Human Osteoblastic | ~0.75 mM | Not specified | [14] |
| HL-60 | Promyelocytic Leukemia | 23.7 µM | Not specified | [1] |
Note: IC50 values can vary significantly due to different experimental conditions, including the specific assay used, cell density, and media composition.[15]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound (liquid, high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Due to this compound's oily nature, direct weighing can be inaccurate. It is often supplied by volume. Assuming a density of ~1.06 g/mL and a molecular weight of 164.2 g/mol , calculate the volume needed for your desired stock concentration.
-
In a sterile microcentrifuge tube, add the calculated volume of this compound.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved and the solution is clear.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.
-
Materials:
-
Cells in logarithmic growth phase
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Eugenol Exerts Apoptotic Effect and Modulates the Sensitivity of HeLa Cells to Cisplatin and Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eugenol isolated from the essential oil of Eugenia caryophyllata induces a reactive oxygen species-mediated apoptosis in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dual Antioxidant/Prooxidant Effect of Eugenol and Its Action in Cancer Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic effect of eugenol envolves G2/M phase abrogation accompanied by mitochondrial damage and clastogenic effect on cancer cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effect of eugenol and cinnamaldehyde on membrane potential and respiratory chain complexes in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of cytotoxicity of eugenol in human osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Eugenol cytotoxicity evaluated with continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Eugenone Analytical Techniques: Technical Support Center
Welcome to the Technical Support Center for eugenone analytical techniques. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method validation and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial steps before starting method validation for this compound analysis?
A1: Before beginning validation studies, it is crucial to have a thorough understanding of the physicochemical properties of this compound. Key properties include its solubility, pH, pKa, reactivity, and sensitivity to light, heat, and moisture. A solid grasp of these characteristics is essential for designing appropriate validation studies and avoiding common pitfalls.[1] For example, knowing that a compound is light-sensitive will inform the need for light-protected handling throughout the experimental process.[1]
Q2: My baseline is noisy in my HPLC analysis of this compound. What are the common causes and how can I fix it?
A2: Baseline noise in HPLC can originate from the column, pump, or detector. To troubleshoot, first, remove the column and replace it with a union to see if the noise persists. If the noise disappears, the column is the likely source. If the noise continues, the issue may be with the pump, potentially related to check valves or seals, or the solvent itself. It's advisable to use freshly prepared mobile phase solvents.[2] Contamination of the mobile phase can also lead to a rising baseline and spurious peaks.[3]
Q3: I am observing peak tailing in my chromatograms for this compound. What could be the cause and how do I resolve it?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica support.[4] To mitigate this, consider adjusting the mobile phase pH or adding a modifier. Using a highly deactivated or "end-capped" column can also reduce these secondary interactions.[4] Another potential cause is column overload, which can be checked by diluting the sample and re-injecting.[4] If all peaks are tailing, it could indicate a partially blocked column inlet frit, which can sometimes be resolved by backflushing the column.[5]
Q4: How do I ensure the stability of this compound during analysis?
A4: While specific stability data for this compound is limited, related compounds like isoeugenol have shown instability in the presence of water.[6] It is good practice to minimize the exposure of this compound samples to water and to analyze them as fresh as possible. For long-term storage, keeping the compound in a dry, dark environment at -20°C is recommended.[7] Forced degradation studies, exposing the analyte to stress conditions like light, heat, humidity, acid, and base hydrolysis, and oxidation, can help identify potential stability issues early on.[8]
Q5: What are the key parameters to validate for a quantitative analytical method for this compound according to ICH guidelines?
A5: According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters for a quantitative analytical method include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), range, accuracy, and precision.[9] Robustness should also be considered during method development.[9]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
HPLC Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Leak in the system or a bad injection port. | Check for leaks in the pump, injector, and column fittings. Inspect the injector rotor seal for wear. |
| Incorrect detector for the assay. | Ensure the detector is appropriate for analyzing this compound and is set to the correct wavelength. | |
| Lamp failure in the detector. | Check the lamp status and replace if necessary. | |
| All compounds eluting at the solvent front. | The mobile phase may be too strong, or the wrong column is being used. Re-evaluate the mobile phase composition and column chemistry.[2] | |
| Ghost Peaks | Contamination in the mobile phase or from a previous injection. | Run a blank gradient to see if the ghost peaks persist. If so, prepare a fresh mobile phase. If not, it may be carryover from a previous injection. |
| Something from a previous run is eluting late. | Extend the run time of your gradient to ensure all components from the previous injection have eluted.[2] | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Systematically disconnect components to identify the source of the blockage. Backflushing the column may help. |
| Incorrect mobile phase viscosity. | Ensure the mobile phase composition is correct and that the solvents are miscible. | |
| Retention Time Shifting | Inadequate column equilibration. | Increase the column equilibration time between runs to ensure stable mobile phase conditions.[2] |
| Inconsistent pump flow rate. | Check the pump for leaks and ensure the check valves are functioning correctly. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing of solvents. | |
| Split Peaks | Partially blocked column inlet frit. | Backflush the column. If the problem persists, the column may need to be replaced. |
| Incompatibility between the injection solvent and the mobile phase. | Ensure the injection solvent is similar in strength to the mobile phase. |
Sample Preparation Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Analyte Recovery | Analyte adsorption to the filter material. | Test different filter materials (e.g., PTFE, PVDF, nylon) to find one that does not adsorb this compound. Pre-rinsing the filter with the sample can sometimes help. |
| Incomplete extraction from the sample matrix. | Optimize the extraction solvent and procedure (e.g., sonication time, temperature). | |
| Extraneous Peaks in Chromatogram | Leachates from the filter or other sample preparation materials. | Rinse the filter with the mobile phase before use to remove any potential leachates.[10] Run a blank of your sample preparation procedure to identify sources of contamination. |
| Clogged Filter | High particulate matter in the sample. | Use a pre-filter or a filter with a larger pore size for initial clarification, followed by a smaller pore size filter suitable for UHPLC/HPLC.[10] |
Data Presentation
The following tables summarize typical validation parameters for the analysis of eugenol , a structurally related compound, which can serve as a reference for developing and validating methods for this compound.
Table 1: HPLC Method Validation Parameters for Eugenol
| Parameter | Result | Reference |
| Linearity Range | 12.5 - 1000 ng/mL | [7][11] |
| Correlation Coefficient (r²) | > 0.9999 | [7][11] |
| LOD | 0.81 ng/mL | [7][11] |
| LOQ | 2.47 ng/mL | [7][11] |
| Intra-day Precision (%RSD) | 0.08 - 0.27% | [7][11] |
| Inter-day Precision (%RSD) | 0.32 - 1.19% | [7][11] |
| Accuracy (Recovery) | 98.5 - 101.2% | [11] |
Table 2: UPLC Method Validation Parameters for Eugenol
| Parameter | Result | Reference |
| Linearity Range | 10 - 100 ng/mL | [3] |
| Correlation Coefficient (r²) | 0.9999 | [3] |
| LOD | 4.81 ng/mL | [3] |
| LOQ | 14.58 ng/mL | [3] |
| Precision (%RSD) | 0.38 - 1.0% | [3] |
| Accuracy (Recovery) | 98.93 - 101.51% | [3] |
Table 3: GC-FID Method Validation Parameters for Eugenol
| Parameter | Result | Reference |
| Linearity Range | 200 - 1000 ng/mL | |
| Correlation Coefficient (r²) | 0.991 | |
| LOD | 64.31 ng/mL | |
| Accuracy (Recovery) | 98.1% |
Experimental Protocols
Below are detailed methodologies for analytical techniques that have been validated for the analysis of eugenol. These can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Eugenol
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Mobile Phase: Isocratic elution with 60% methanol in water.[7][11]
-
Flow Rate: 0.8 mL/min.[11]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography (UPLC) Method for Eugenol
-
Instrumentation: UPLC system with a suitable detector.
-
Column: UPLC C18.[3]
-
Mobile Phase: Acetonitrile:Methanol:Water (50:40:10, v/v/v).[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: 35 ± 5 °C.[3]
-
Detection Wavelength: 281 nm.[3]
-
Injection Volume: 1 µL.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Eugenol
-
Instrumentation: GC system coupled with a Mass Spectrometer (MS).
-
Column: HP5 MS (5% phenyl polymethyl siloxane; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector Temperature: 225°C.
-
Detector Temperature: 270°C.
-
Oven Temperature Program: Typically starts at a lower temperature and ramps up to a higher temperature to separate compounds.
-
Ionization Mode: Electron Ionization (EI).
Visualizations
Experimental Workflow for Method Validation
Caption: A logical workflow for the development and validation of an analytical method.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A troubleshooting decision tree for addressing peak tailing in HPLC.
Postulated Signaling Pathway for Eugenol's Anti-Inflammatory Action
Note: This pathway is based on studies of eugenol, a structurally similar compound, as specific data for this compound is limited.
Caption: A simplified diagram of eugenol's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]
- 6. Eugenol-A Reminder of Its Carcinopreventive Properties | ClinicSearch [clinicsearchonline.org]
- 7. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Eugenone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of eugenone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting points for synthesizing this compound derivatives?
A1: The most common starting material is eugenol, a naturally occurring phenolic compound readily available from sources like clove oil. Its structure features a hydroxyl group, a methoxy group, and an allyl side chain, all of which can be chemically modified to create a wide range of derivatives.[1][2][3]
Q2: What types of reactions are typically used to modify eugenol?
A2: Common synthetic transformations of eugenol include:
-
Etherification: The phenolic hydroxyl group is readily converted to an ether linkage. A common method involves reacting eugenol with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetone.[1]
-
Esterification: The hydroxyl group can be esterified using various carboxylic acids or their derivatives.[2][4]
-
Click Chemistry: The allyl group can be functionalized, for example, by introducing an azide or alkyne, to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole-containing derivatives.[5]
-
Modifications of the Allyl Group: The double bond in the allyl group can undergo various addition reactions.[2]
-
Aromatic Ring Substitution: The benzene ring can undergo electrophilic substitution reactions, such as chlorination.[6]
Q3: How can I purify my synthesized this compound derivatives?
A3: Purification of this compound derivatives typically involves standard chromatographic techniques. Column chromatography using silica gel is a common method for initial purification. For higher purity, High-Performance Liquid Chromatography (HPLC) can be employed.[7][8] High-Speed Counter-Current Chromatography (HSCCC) has also been used for the efficient separation and purification of eugenol from crude extracts.[9]
Q4: What are some of the known biological activities of this compound derivatives?
A4: this compound derivatives have been investigated for a variety of biological activities, including:
-
Anti-inflammatory: Many derivatives show potent anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK, and inhibiting enzymes such as PPARγ.[1][6][10][11]
-
Anticancer: Certain derivatives have demonstrated cytotoxic activity against various cancer cell lines by inhibiting targets like thymidylate synthase.[12]
-
Antifungal: Triazole-containing eugenol derivatives have shown significant antifungal activity.[5]
-
Antibacterial: Some ester and ether derivatives exhibit antibacterial properties.[2]
-
Antioxidant: While eugenol itself is an antioxidant, some derivatives have shown modified antioxidant potential.[2][4]
Troubleshooting Guides
Ether Synthesis (Williamson Ether Synthesis)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete deprotonation of eugenol. 2. Presence of water in the reaction. 3. Poor quality of the alkyl halide. | 1. Ensure a sufficiently strong base (e.g., K₂CO₃, NaH) is used in an appropriate stoichiometric amount. 2. Use anhydrous solvents (e.g., dry acetone, DMF) and ensure all glassware is thoroughly dried.[1] 3. Check the purity of the alkyl halide and consider using a more reactive one (e.g., iodide instead of chloride). |
| Formation of side products | 1. Elimination reaction of the alkyl halide. 2. O- vs. C-alkylation. | 1. Use a less sterically hindered base and milder reaction temperatures. 2. While O-alkylation is generally favored for phenols, using a less polar solvent can sometimes minimize side reactions. |
| Difficult purification | Co-elution of the product with starting material or byproducts. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective. |
Claisen-Schmidt Condensation
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of chalcone derivative | 1. Inappropriate base or acid catalyst. 2. Unfavorable reaction equilibrium. 3. Steric hindrance from bulky reactants. | 1. Screen different catalysts (e.g., NaOH, KOH, acid catalysts) and optimize their concentration.[13] 2. Remove water formed during the reaction, for example, by using a Dean-Stark apparatus. 3. Increase reaction time and/or temperature. Consider using a more active catalyst.[14] |
| Formation of multiple products | 1. Self-condensation of the ketone. 2. Michael addition as a follow-up reaction. | 1. Slowly add the ketone to a mixture of the aldehyde and the base. 2. Adjust the stoichiometry of the reactants. Using an excess of the aldehyde can sometimes suppress this. |
| Reaction does not go to completion | Insufficient catalyst activity or deactivation. | Ensure the catalyst is fresh and of high purity. For heterogeneous catalysts, ensure proper activation and surface area. |
Suzuki-Miyaura Cross-Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no coupling product | 1. Inactive palladium catalyst. 2. Inefficient transmetalation. 3. Poor reactivity of the aryl halide. | 1. Use a pre-catalyst or ensure the Pd(0) species is properly generated in situ. Select an appropriate phosphine ligand.[15] 2. Ensure the base is suitable for the chosen boronic acid/ester. The choice of base is critical for the transmetalation step.[16] 3. The reactivity order is generally I > Br > Cl. For less reactive chlorides, specialized catalyst systems may be required. |
| Homocoupling of the boronic acid | Reaction conditions favor this side reaction. | Use a lower catalyst loading and ensure slow addition of the boronic acid. Optimize the base and solvent. |
| Protodeboronation (loss of the boronic acid group) | Presence of water or acidic protons. | Use anhydrous solvents and a non-aqueous base if possible. The stability of the boronic acid is crucial. |
Experimental Protocols
General Protocol for Ether Synthesis of Eugenol Derivatives
This protocol is adapted from the synthesis of novel eugenol derivatives as described in the literature.[1]
-
Reactants and Reagents:
-
Eugenol (1 equivalent)
-
Substituted alkyl halide (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous acetone
-
-
Procedure: a. To a solution of eugenol in anhydrous acetone, add anhydrous potassium carbonate. b. Stir the mixture at room temperature for 30 minutes. c. Add the substituted alkyl halide dropwise to the reaction mixture. d. Heat the reaction mixture to reflux (around 60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). e. After completion of the reaction (typically 24-48 hours), filter the solid potassium carbonate. f. Evaporate the acetone under reduced pressure. g. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water. h. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is based on the synthesis of 1,2,3-triazole derivatives of eugenol.[5]
-
Reactants and Reagents:
-
Propargylated eugenol (1 equivalent)
-
Organic azide (1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 equivalents)
-
Sodium ascorbate (0.4 equivalents)
-
Ethanol/Water mixture (1:1)
-
-
Procedure: a. In a round-bottom flask, dissolve the propargylated eugenol and the organic azide in the ethanol/water solvent mixture. b. Add sodium ascorbate to the solution. c. In a separate vial, dissolve the copper(II) sulfate pentahydrate in a small amount of water and add it to the reaction mixture. d. Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC. e. Upon completion, extract the reaction mixture with an organic solvent (e.g., dichloromethane). f. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the product by column chromatography.
Quantitative Data
Table 1: Reaction Conditions and Yields for Selected Eugenol Derivatives
| Derivative Type | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ether | Williamson Ether Synthesis | Eugenol, Chloroacetylated Amine, K₂CO₃ | Acetone | 45 | 26 | 70-85 | [1] |
| Triazole | CuAAC | Propargylated Eugenol, Azide, CuSO₄, Na-Ascorbate | EtOH/H₂O | RT | 24-48 | 75-92 | [5] |
| Ester | Esterification | Eugenol, Carboxylic Acid, DCC, DMAP | Dichloromethane | RT | 12 | 60-88 | [2][4] |
| Chloro-derivative | Chlorination | Eugenol, SO₂Cl₂ | Dichloromethane | 0 - RT | 2 | ~90 | [6] |
Visualizations
Experimental Workflow: Synthesis of Eugenol-Triazole Derivatives
Caption: Workflow for the synthesis of eugenol-triazole derivatives.
Signaling Pathway: Anti-inflammatory Action of Eugenol Derivatives
Caption: Inhibition of pro-inflammatory pathways by eugenol derivatives.
References
- 1. Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. d-nb.info [d-nb.info]
- 5. Design and Synthesis of Eugenol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Colletotrichum gloeosporioides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of eugenol derivatives and its anti-inflammatory activity against skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and purification of eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
addressing inconsistencies in eugenone experimental results
Eugenol Experimental Results: Technical Support Center
A Note on Terminology: This guide focuses on Eugenol (4-allyl-2-methoxyphenol), a compound extensively studied for its therapeutic properties. While the term "eugenone" was specified, the vast majority of scientific literature, particularly concerning experimental inconsistencies in cancer and inflammatory research, pertains to eugenol. It is a major active component in plants like cloves, cinnamon, and basil.[1] This resource addresses the common challenges and variability researchers face when working with eugenol.
Frequently Asked Questions (FAQs)
Q1: Why do I observe significant variations in the IC50 value of eugenol in my experiments?
A1: Inconsistencies in the half-maximal inhibitory concentration (IC50) are a common issue and can be attributed to several factors:
-
Cell Line Dependency: Eugenol's cytotoxic effect varies significantly across different cell lines due to their unique genetic and molecular profiles.[1][2][3][4] For example, the IC50 value for eugenol in MCF-7 breast cancer cells can be different from that in MDA-MB-231 cells.[2]
-
Experimental Conditions: Minor variations in protocol can lead to different outcomes. Key parameters include:
-
Treatment Duration: Eugenol's effect is often time-dependent; a 24-hour incubation will likely yield a different IC50 than a 48-hour incubation.[1][2]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to eugenol or otherwise interfere with its activity, altering its effective concentration.
-
Cell Density: The initial number of cells plated can affect the final IC50 value.
-
-
Assay Method: The type of viability assay used (e.g., MTT, MTS, XTT, trypan blue) can produce different results, as they measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).
-
Compound Purity and Stability: The purity of the eugenol and its stability in your culture medium can impact results. Eugenol is a phenolic compound that can be susceptible to oxidation.
Table 1: Reported IC50 Values of Eugenol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| RBL-2H3 | Mast Cells | ~700 | Not Specified | [1] |
| MCF-7 | Breast Cancer | 22.75 | Not Specified | [2][5] |
| MDA-MB-231 | Breast Cancer | 15.09 | Not Specified | [2][5] |
| MDA-MB 231 | Breast Cancer | 2890 | 48 | [2] |
| HCT-15 | Colon Cancer | 300 | Not Specified | [4] |
| HT-29 | Colon Cancer | 500 | Not Specified | [4] |
| PC3 | Prostate Cancer | 89.44 µg/mL | 48 | [4] |
| WM, GR, PNP, GILIN, LAN-5 | Melanoma, Neuroblastoma | 16 - 29 | Not Specified | [1] |
Q2: My results for eugenol-induced apoptosis are inconsistent. What are the potential causes?
A2: Eugenol primarily induces apoptosis through the intrinsic (mitochondrial) pathway.[1][6][7] Variability in results can stem from the specific markers being analyzed and the experimental timing.
Key Mechanisms and Troubleshooting Points:
-
Bcl-2 Family Proteins: Eugenol treatment typically leads to an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization.[1][6] If you don't observe this, check your treatment concentration and time course, as the expression of these proteins can change over time.
-
Mitochondrial Membrane Potential (MMP): A reduction in MMP is an early event in apoptosis. Inconsistent MMP results could be due to delayed measurement or using a suboptimal eugenol concentration.
-
Cytochrome c Release: Following MMP loss, cytochrome c is released from the mitochondria into the cytosol.[1] Ensure your cell fractionation technique effectively separates cytosolic and mitochondrial components.
-
Caspase Activation: Eugenol activates the caspase cascade, notably initiator caspase-9 and effector caspase-3.[1][6] The cleavage (activation) of these caspases and their substrate, PARP, are key markers.[1][6] If you see inconsistent caspase activation, verify the activity of your antibodies and consider running a time-course experiment to capture peak activation.
Q3: I am observing variable effects of eugenol on the cell cycle. How can I troubleshoot this?
A3: Eugenol's effect on the cell cycle is highly dependent on the cell type and the concentration used. It has been reported to cause arrest at the S-phase, G2/M phase, and G0/G1 phase in different cancer cells.[1][2][8][9]
Troubleshooting Steps:
-
Confirm Cell Synchronization: If your protocol involves cell synchronization, ensure the method used is efficient and does not itself induce stress or cell cycle arrest.
-
Perform a Dose-Response Analysis: Test a wide range of eugenol concentrations. Low concentrations may cause a temporary arrest, while higher concentrations might push cells toward apoptosis, resulting in an increased sub-G1 peak.
-
Conduct a Time-Course Experiment: Analyze the cell cycle at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the dynamics of the arrest.
-
Analyze Key Regulatory Proteins: Use Western blotting to check the expression levels of key cell cycle regulators. For example:
Q4: My results on eugenol's anti-inflammatory effects, particularly NF-κB inhibition, are variable. Why?
A4: Eugenol is a known inhibitor of the NF-κB signaling pathway, a central mediator of inflammation.[1][11][12][13] Inconsistent results often arise from the type of inflammatory stimulus used and the specific downstream targets being measured.
Key Mechanisms and Troubleshooting Points:
-
Stimulus: The type and concentration of the inflammatory stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)) can significantly impact the degree of NF-κB activation and subsequent inhibition by eugenol.[11][12][14] Ensure your stimulus is potent and used consistently.
-
Upstream Signaling: Eugenol can inhibit the IKK complex, which prevents the phosphorylation and subsequent degradation of IκBα.[13][15] This keeps the NF-κB (p65/p50) dimer sequestered in the cytoplasm. If you are not seeing an effect, check for IκBα degradation via Western blot.
-
Nuclear Translocation: A key step is the translocation of p65/p50 to the nucleus. Inconsistent results from immunofluorescence or nuclear/cytoplasmic fractionation could be due to timing. Peak translocation is often rapid (30-60 minutes post-stimulation).
-
Downstream Targets: Eugenol treatment should decrease the expression of NF-κB target genes like iNOS, COX-2, TNF-α, and IL-6.[1][12][15] If qPCR or ELISA results are variable, check your time points, as mRNA and protein expression kinetics differ.
Q5: I'm having issues with eugenol's solubility and stability in my cell culture experiments. What should I do?
A5: Eugenol is a hydrophobic compound with limited water solubility, which can lead to precipitation in aqueous culture media and inconsistent effective concentrations.
Troubleshooting Workflow:
-
Stock Solution Preparation:
-
Dissolve eugenol in a sterile, cell culture-grade solvent like DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM to 1 M).
-
Store stock solutions in small aliquots at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock aliquot and dilute it serially in serum-free medium immediately before adding it to the cell cultures.
-
Vortex gently between dilutions to ensure homogeneity.
-
-
Final Solvent Concentration:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is non-toxic to your cells, typically ≤ 0.1% - 0.5%.
-
Crucially, include a "vehicle control" in all experiments , where cells are treated with the same final concentration of the solvent alone. This allows you to distinguish the effect of eugenol from any effect of the solvent.
-
-
Observe for Precipitation: After adding the final dilution to your wells, visually inspect the plate under a microscope for any signs of precipitation (crystals or oily droplets). If precipitation occurs, your concentration is likely too high for the medium's composition. Consider using a carrier like β-cyclodextrin or specialized nanoformulations to improve solubility.[4][16]
Troubleshooting Guides
Guide: Standardized Protocol for MTT Cell Viability Assay with Eugenol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Materials:
-
Eugenol stock solution (e.g., 100 mM in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored at 4°C protected from light.[17][19]
-
Solubilization solution: e.g., 4 mM HCl, 0.1% NP40 in isopropanol; or pure DMSO.[19]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 12-24 hours to allow for attachment and recovery.
-
Treatment:
-
Prepare serial dilutions of eugenol in serum-free medium from your stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the eugenol dilutions.
-
Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[17]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[19]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[19]
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm or 590 nm.[19] A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium + MTT + solvent) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the eugenol concentration to determine the IC50 value.
-
Table 2: Common Problems and Solutions for MTT Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Reading | - Contamination (bacterial/yeast).- Phenol red or serum interference.[19]- Insufficient removal of MTT solution. | - Use sterile technique.- Use phenol red-free medium for the assay steps.- Ensure complete aspiration before adding solvent. |
| Low Signal / Absorbance | - Cell number is too low.- Incubation time with MTT is too short.- Cells are unhealthy or dying before treatment. | - Optimize initial cell seeding density.- Increase MTT incubation time (up to 4 hours).- Check cell morphology and viability before starting the experiment. |
| Inconsistent Results | - Uneven cell plating.- Incomplete dissolution of formazan crystals.- Eugenol precipitation at high concentrations. | - Ensure a single-cell suspension before plating.- Increase shaking time/intensity; gently pipette to mix.[19]- Visually inspect wells for precipitation; reduce max concentration if needed. |
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Eugenol Promotes Apoptosis in Leukemia Cells via Targeting the Mitochondrial Biogenesis PPRC1 Gene [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular apoptosis and cell cycle arrest as potential therapeutic targets for eugenol derivatives in Candida auris | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
Validation & Comparative
Eugenol vs. Isoeugenol: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Eugenol and its isomer, isoeugenol, are naturally occurring phenolic compounds found in various essential oils, notably from clove, nutmeg, and basil. While structurally similar, the seemingly minor difference in the position of a double bond in their allyl side chain results in significant variations in their biological activities. This guide provides a comprehensive comparison of the biological effects of eugenol and isoeugenol, supported by experimental data, to aid researchers in their potential applications in drug discovery and development.
Comparative Biological Activity Data
The following tables summarize the quantitative data from various studies, offering a direct comparison of the biological potency of eugenol and isoeugenol.
Table 1: Antimicrobial Activity
Isoeugenol generally exhibits stronger antimicrobial activity than eugenol, particularly against Gram-positive bacteria.
| Organism | Assay | Eugenol | Isoeugenol | Reference |
| Listeria monocytogenes | MIC (µg/mL) | 625 | 312.5 | [1] |
| Staphylococcus aureus | MIC (µg/mL) | 625 | 312.5 | [1] |
| Bacillus subtilis | MIC (µg/mL) | 625 | 312.5 | [1] |
| Escherichia coli | MIC (µg/mL) | 312.5 | 312.5 | [1] |
| Salmonella Typhimurium | MIC (µg/mL) | 625 | 312.5 | [1] |
| Shigella dysenteriae | MIC (µg/mL) | 312.5 | 312.5 | [2] |
| Candida albicans | MIC (µg/mL) | 0.5 - 1.0 | - | [3] |
| Various Bacteria | ZOI (mm) | 12.7–22.3 | 18.0–26.0 | [2] |
MIC: Minimum Inhibitory Concentration; ZOI: Zone of Inhibition.
Table 2: Antioxidant Activity
Isoeugenol consistently demonstrates superior antioxidant capacity compared to eugenol in various assays.
| Assay | Parameter | Eugenol | Isoeugenol | Reference |
| DPPH Radical Scavenging | EC50 (µg/mL) | 22.6 | 17.1 | [2] |
| ABTS Radical Scavenging | EC50 (µg/mL) | 146.5 | 87.9 | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | mmol Fe(II)/g | 11.2 | 18.4 | [4] |
EC50: Half-maximal effective concentration.
Table 3: Cytotoxicity and Anticancer Activity
Isoeugenol displays significantly higher cytotoxicity against various cell lines compared to eugenol.
| Cell Line | Assay | Eugenol | Isoeugenol | Reference |
| Human Submandibular Gland (HSG) Tumor Cells | CC50 (mM) | 0.395 | 0.0523 | [5] |
| Human Gingival Fibroblasts (HGF) | Cytotoxicity | Lower | Higher | [6] |
| Malignant Melanoma Cells | Growth Inhibition | Less Potent | More Potent | [7] |
| Human Leukemia K562 Cells | IC50 (µM) | 16.7 | - | [8] |
| MDA-MB-231 (Breast Cancer) | IC50 (mM) | 2.89 | - | [9] |
CC50: Half-maximal cytotoxic concentration; IC50: Half-maximal inhibitory concentration.
Table 4: Anti-inflammatory Activity
Isoeugenol shows more potent anti-inflammatory effects by inhibiting key inflammatory mediators.
| Activity | Model | Eugenol | Isoeugenol | Reference |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | Less Effective | More Effective | [7] |
| COX-2 Protein Expression Inhibition | LPS-stimulated RAW264.7 macrophages | Less Effective | Markedly Inhibited | [7][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: Test compounds (eugenol, isoeugenol) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is then determined by plotting the scavenging percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Generation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: A small volume of the test sample at different concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-30 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the EC50 value is determined.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: Two-fold serial dilutions of eugenol and isoeugenol are prepared in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of eugenol or isoeugenol for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the formazan crystals to form.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.
-
Calculation: The cell viability is expressed as a percentage of the control, and the CC50 or IC50 value is calculated.
Signaling Pathways and Mechanisms of Action
The differential biological activities of eugenol and isoeugenol can be attributed to their distinct interactions with key cellular signaling pathways.
Anti-inflammatory Signaling
Both eugenol and isoeugenol exert anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. Isoeugenol is generally a more potent inhibitor of these pathways.
Apoptosis (Programmed Cell Death) Induction
Eugenol and, to a greater extent, isoeugenol, can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute cell death.
Experimental Workflow Overview
The general workflow for assessing the biological activity of eugenol and isoeugenol is depicted below.
Conclusion
The available experimental data clearly indicate that while both eugenol and isoeugenol possess a range of valuable biological activities, isoeugenol is often the more potent isomer. Its enhanced antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties make it a particularly interesting candidate for further investigation in the development of new therapeutic agents. However, the higher cytotoxicity of isoeugenol also necessitates careful consideration of its safety profile. This comparative guide serves as a foundational resource for researchers to understand the nuanced differences between these two isomers and to inform the design of future studies aimed at harnessing their therapeutic potential.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of Eugenone Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of eugenone, a phenolic compound with significant therapeutic potential, is a critical first step. This guide provides a comprehensive comparison of various extraction techniques, offering insights into their performance, detailed experimental protocols, and the underlying mechanisms of this compound's bioactivity.
This compound, the primary bioactive component of clove oil, is renowned for its antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The choice of extraction method significantly impacts the yield, purity, and ultimately, the efficacy of the final product. This comparative analysis examines traditional and modern techniques for this compound extraction, providing a foundation for selecting the most suitable method for specific research and development needs.
Comparative Performance of this compound Extraction Techniques
The selection of an appropriate extraction technique is a trade-off between yield, purity, extraction time, cost, and environmental impact. The following table summarizes the quantitative performance of various methods based on available experimental data.
| Extraction Technique | Typical Yield (%) | Eugenol Content (%) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Hydrodistillation | 11.5 | 50.3 - 53.5[3] | 4 - 6 hours[3] | High (Water) | Simple, inexpensive equipment. | Long extraction time, potential for thermal degradation of compounds. |
| Steam Distillation | 7.0 - 12.6[4] | High (often requires further purification) | 1 - 2.5 hours[5] | High (Water) | Suitable for heat-sensitive compounds as it operates at a lower temperature than direct boiling.[6] | Can be slow and require significant energy input. |
| Soxhlet Extraction | 39.98 | 15.83 (can be higher with optimized solvent)[7] | Several hours | High (Organic Solvents) | High extraction efficiency for certain matrices. | Time-consuming, large solvent consumption, potential for thermal degradation. |
| Microwave-Assisted Extraction (MAE) | 12.6 - 16.5[8] | 37.67 - 71[8][9] | 20 - 45 minutes[10][11] | Low to Moderate | Rapid extraction, reduced solvent consumption, higher yields in some cases.[10][9] | Requires specialized equipment, potential for localized overheating. |
| Ultrasound-Assisted Extraction (UAE) | 14.63 (from clove leaves) | Higher than maceration[12] | 25 - 45 minutes[4][12] | Low to Moderate | Fast, efficient, operates at lower temperatures, preserving thermolabile compounds.[12] | Can be less effective for certain plant matrices, requires specific equipment. |
| Supercritical Fluid Extraction (SFE) with CO2 | ~19.56 | ~58.77[13] | 1.5 - 3.5 hours[14][15] | Low (CO2 is recycled) | "Green" technology, high selectivity, solvent-free product.[15] | High initial equipment cost, requires high pressure. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. The following are representative protocols for key this compound extraction techniques.
Steam Distillation Protocol
This method is widely used for isolating essential oils from plant materials.
-
Preparation: Weigh approximately 5.0 grams of freshly ground cloves and place them in a 100 mL round-bottom flask. Add 50 mL of water and a boiling stone.[16]
-
Apparatus Setup: Assemble a steam distillation apparatus as shown in the diagram below.
-
Distillation: Heat the mixture to a steady boil. The distillate will initially appear murky due to the presence of the essential oil emulsion.[16] Collect approximately 20 mL of the distillate.[16]
-
Extraction: Transfer the distillate to a separatory funnel. Extract the this compound from the aqueous solution using a suitable organic solvent, such as methylene chloride, in several portions.[16]
-
Drying and Evaporation: Combine the organic extracts and dry them using a drying agent like anhydrous sodium sulfate.[16] Filter the dried solution and evaporate the solvent to obtain the pure this compound oil.[16]
Microwave-Assisted Extraction (MAE) Protocol
MAE offers a more rapid and efficient alternative to traditional methods.
-
Sample Preparation: Place 1 gram of whole cloves into a microwave reaction vessel.[10]
-
Solvent Addition: Add 10 mL of a 50/50 (v/v) mixture of ethanol and water.[10]
-
Microwave Irradiation: Secure the vessel and place it in a microwave extractor. Irradiate for 20-25 minutes.[10][9]
-
Work-up: After cooling, filter the mixture to separate the solid residue from the liquid extract.
-
Isolation: The this compound can be isolated from the extract, often requiring further purification steps like liquid-liquid extraction to remove any co-extracted compounds.[9]
Visualizing Workflows and Mechanisms
To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.
Eugenol's therapeutic effects, particularly its anti-inflammatory properties, are attributed to its interaction with specific cellular signaling pathways. One of the key mechanisms involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and COX-2 (Cyclooxygenase-2) pathways, which are central to the inflammatory response.[17][18][19]
Conclusion
The choice of an extraction technique for this compound depends on the specific goals of the research or application. For large-scale, high-purity production where environmental impact is a concern, SFE presents a compelling option despite the high initial investment. For rapid screening or smaller-scale laboratory preparations, MAE and UAE offer significant advantages in terms of speed and efficiency. Traditional methods like steam and hydrodistillation remain relevant due to their simplicity and low cost, making them suitable for initial exploratory work. By understanding the nuances of each technique and the underlying biological mechanisms of this compound, researchers can make informed decisions to optimize their extraction processes and advance their scientific endeavors.
References
- 1. Eugenol attenuates inflammatory response and enhances barrier function during lipopolysaccharide-induced inflammation in the porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. myttex.net [myttex.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. essencejournal.com [essencejournal.com]
- 9. sciepub.com [sciepub.com]
- 10. Microwave Extraction of Eugenol from Cloves: A Greener Undergraduate Experiment for the Organic Chemistry Lab [pubs.sciepub.com]
- 11. scispace.com [scispace.com]
- 12. Evaluation of the ethanolic ultrasound-assisted extraction from clove (Syzygium aromaticum) leaves and chemical characterization of the extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 15. Supercritical Extraction of Essential Oils from Dry Clove: A Technical and Economic Viability Study of a Simulated Industrial Plant [mdpi.com]
- 16. cerritos.edu [cerritos.edu]
- 17. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Eugenol modulates cyclooxygenase-2 expression through the activation of nuclear factor kappa B in human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Eugenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Eugenol, a phenolic compound abundant in clove oil, has long been recognized for its potent antimicrobial properties.[1][2] Its broad-spectrum activity against a variety of bacteria and fungi has spurred significant interest in its therapeutic potential. To enhance its efficacy and overcome certain limitations, researchers have synthesized a range of eugenol derivatives. This guide provides an objective comparison of the antimicrobial performance of eugenol and its key derivatives, supported by experimental data and detailed methodologies.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of eugenol and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 1: Minimum Inhibitory Concentration (MIC) of Eugenol and Derivatives against various Bacteria
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Helicobacter pylori (µg/mL) | Reference |
| Eugenol | 115 | >1000 | - | 32-64 | [3] |
| Epoxide-eugenol | 57 | - | - | - | [3] |
| Bromo-alcohol derivative of Eugenol | 115 | - | - | - | [3] |
| Eugenol-derived esters (general) | - | 500 | - | - | [2] |
| Chalcogen-containing Eugenol derivatives | - | - | - | <4 |
Table 2: Minimum Bactericidal Concentration (MBC) of Eugenol and Derivatives against various Bacteria
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Helicobacter pylori (µg/mL) | Reference |
| Eugenol | 230 | >1000 | - | 64-128 | [3] |
| Epoxide-eugenol | 115 | - | - | - | [3] |
| Bromo-alcohol derivative of Eugenol | 230 | - | - | - | [3] |
| Eugenol-derived esters (general) | - | - | - | - | [2] |
| Chalcogen-containing Eugenol derivatives | - | - | - | 32-64 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of eugenol and its derivatives.
Synthesis of Eugenol Derivatives: A General Procedure
The synthesis of eugenol derivatives often involves modification of the hydroxyl or allyl groups of the parent molecule. A common method is esterification.[2]
Example: Synthesis of Eugenol Ester Derivatives
-
Reaction Setup: Eugenol is dissolved in a suitable solvent, such as dichloromethane, in a reaction flask.
-
Addition of Reagents: A specific carboxylic acid and a coupling agent (e.g., dicyclohexylcarbodiimide) are added to the flask.
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24 hours).
-
Purification: The resulting product is purified using techniques like column chromatography to isolate the desired eugenol ester derivative.[4]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[5][6]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound (eugenol or its derivative) is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][6]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step to the MIC assay.[7][8][9]
-
Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.
-
Plating: These aliquots are plated onto an appropriate agar medium.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
Enumeration: The number of colonies on each plate is counted.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[7]
Mechanism of Action: Beyond Membrane Disruption
While the primary antimicrobial mechanism of eugenol and its derivatives is attributed to the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular contents, recent studies have unveiled a more nuanced mechanism of action, particularly against pathogenic bacteria like Pseudomonas aeruginosa. Eugenol has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[10][11][12][13]
Inhibition of Quorum Sensing Signaling Pathway
Eugenol has been demonstrated to inhibit the las and rhl quorum-sensing systems in Pseudomonas aeruginosa.[10][13] This inhibition leads to a reduction in the production of key virulence factors and impairs the bacterium's ability to form biofilms.
Caption: Inhibition of the las and rhl quorum-sensing systems in P. aeruginosa by eugenol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of eugenol derivatives.
Caption: General workflow for the synthesis and antimicrobial testing of eugenol derivatives.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Minimal Inhibitory Concentration Determination [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced inhibition of Pseudomonas aeruginosa virulence factor production and biofilm development by sublethal concentrations of eugenol and phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitive Effect of Eugenol and Its Nanoemulsion on Quorum Sensing-Mediated Virulence Factors and Biofilm Formation by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eugenol: a potent quorum sensing inhibitor to restrict Pseudomonas aeruginosa pathogenicity [ijmapr.areeo.ac.ir]
- 13. Eugenol inhibits quorum sensing at sub-inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Eugenone Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of eugenone, a prominent bioactive compound found in several essential oils. The objective is to offer a detailed overview of method validation parameters, supported by experimental data, to aid in the selection of the most appropriate analytical technique for specific research, quality control, and drug development applications. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. All presented data is based on validated studies and adheres to the International Council for Harmonisation (ICH) guidelines.
Data Presentation: A Comparative Analysis of Validated Methods
The following table summarizes the key validation parameters for the different analytical methods used for this compound quantification. This allows for a direct comparison of their performance characteristics.
| Parameter | HPLC | GC-FID | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 10 - 100 ng/mL[1] | 200 - 1000 ng/mL[2] | 15.0 - 750.0 µg/kg[3] | 5 - 80 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1][5] | Not explicitly stated | > 0.997[3] | 0.9987 - 0.999[4][6] |
| Limit of Detection (LOD) | 0.81 - 25.00 ng/mL[5][7] | 64.31 ng/mL[2] | 0.5 µg/kg[3] | 0.190 - 0.82 µg/mL[6][8] |
| Limit of Quantification (LOQ) | 2.47 - 50.00 ng/mL[5][7] | Not explicitly stated | 1.5 µg/kg[3] | 0.632 - 2.48 µg/mL[6][8] |
| Accuracy (% Recovery) | 98.3 - 101.6%[9] | 98.1%[2] | 91.2 - 108.0%[3] | 99.96 - 101.74%[10] |
| Precision (%RSD) | Intraday: 0.08 - 1.41%[5][11], Interday: 0.32 - 1.19%[5] | Intraday: 0.966 - 1.07%, Interday: 1.041 - 1.403%[11] | < 20%[3] | Intraday: < 2%, Interday: < 2%[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method offers high precision and sensitivity for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 60:40, v/v) is often employed.[7] Another validated method uses a mobile phase of 0.1M orthophosphoric acid buffer solution and acetonitrile (70:30, v/v)[11].
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: Detection is carried out at the maximum absorbance wavelength of eugenol, which is approximately 280-282 nm.[5][11]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol. Calibration standards are prepared by serial dilution of the stock solution. Samples containing this compound are extracted with an appropriate solvent and diluted to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, allowing for both quantification and identification of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column such as a DB-1 (USP Phase G2) is suitable for separation.[11]
-
Carrier Gas: Helium or Nitrogen is typically used as the carrier gas.[2]
-
Injection: A split/splitless injector is used. The injector temperature is typically set around 225°C.[2]
-
Oven Temperature Program: A temperature gradient is programmed to ensure optimal separation.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent. Headspace solid-phase microextraction (HS-SPME) can be used for volatile compounds in complex matrices.[3][12]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for the quantification of volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: A DB-1 (USP Phase G2) column is a common choice.[11]
-
Carrier Gas: Nitrogen is a suitable carrier gas.[2]
-
Injector and Detector Temperature: The injector and detector temperatures are typically set at 225°C and 270°C, respectively.[2]
-
Sample Preparation: Similar to GC-MS, samples are dissolved in a volatile solvent before injection.
UV-Visible Spectrophotometry
This method is simple, rapid, and cost-effective for the quantification of this compound in less complex samples.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): The maximum absorbance for this compound is observed at approximately 282 nm.[4][11]
-
Procedure: A standard stock solution of this compound is prepared in methanol. A series of dilutions are made to create a calibration curve by plotting absorbance versus concentration. The absorbance of the sample solution is then measured, and the concentration is determined from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the workflow for cross-validating analytical methods and provide a comparative overview of the key features of the discussed techniques.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparison of analytical methods for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. sybespharmacy.com [sybespharmacy.com]
- 5. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]
- 6. ajpaonline.com [ajpaonline.com]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuroquantology.com [neuroquantology.com]
- 11. phytojournal.com [phytojournal.com]
- 12. mdpi.com [mdpi.com]
Eugenone: A Comparative Analysis of Its Mechanism of Action Against Other Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular mechanisms of eugenone, a prominent bioactive phenol, with other structurally and functionally related phenolic compounds. By presenting experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the distinct and overlapping therapeutic actions of these compounds.
Comparative Analysis of Bioactivities
This compound, a member of the methoxyphenol class of compounds, exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. Its mechanism of action often involves the modulation of complex cellular signaling pathways. To provide a clear comparison, this section summarizes the quantitative data on the bioactivities of this compound and other relevant phenols, such as carvacrol and thymol.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is crucial to their protective effects against oxidative stress-related diseases. The following table summarizes the 50% inhibitory concentration (IC50) values of eugenol, carvacrol, and thymol in common antioxidant assays. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Reference |
| Eugenol | 11.7 - 196.7 | 149.2 | |
| Carvacrol | 249.09 | 107.88 | |
| Thymol | 161.02 | 125.31 |
Note: Values are presented as ranges from different studies to reflect experimental variability. Direct comparison is most accurate when data is sourced from the same study under identical conditions.
Anticancer Activity
This compound and other phenols have demonstrated cytotoxic effects against various cancer cell lines. The table below presents the IC50 values for eugenol, carvacrol, and thymol against common cancer cell lines, indicating their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| Eugenol | MCF-7 | 22.75 | |
| HeLa | 50 - 200 | ||
| Carvacrol | MCF-7 | 0.47 | |
| AGS | 82.57 | ||
| Thymol | MCF-7 | >100 | |
| AGS | 75.63 |
Signaling Pathway Modulation: A Comparative Overview
This compound exerts its cellular effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Eugenol has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines. Other phenols, such as carvacrol and thymol, also exhibit similar inhibitory effects on this pathway.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis. Eugenol has been shown to modulate the phosphorylation of key MAPK proteins such as p38 and JNK. Carvacrol and thymol also influence this pathway, often leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to ensure reproducibility and facilitate further research.
Antioxidant Activity Assays
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare serial dilutions of the phenolic compounds in methanol.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to 100 µL of each sample dilution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 514 nm using a microplate reader.
-
Methanol is used as a control.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Reagent Preparation: Prepare the ABTS radical cation by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the phenolic compounds in methanol.
-
Assay Procedure:
-
Add 100 µL of the diluted ABTS radical solution to 100 µL of each sample dilution in a 96-well plate.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the phenolic compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Lysis: After treatment with the phenolic compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, p38, JNK, or ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates a multifaceted mechanism of action, comparable to other bioactive phenols like carvacrol and thymol. While all three compounds exhibit antioxidant, anti-inflammatory, and anticancer properties, the quantitative data suggests variations in their potency. These differences are likely attributable to their distinct chemical structures, which influence their bioavailability and interaction with molecular targets.
The primary mechanisms of action for these phenols involve the modulation of the NF-κB and MAPK signaling pathways. Their ability to inhibit these pathways underscores their therapeutic potential in managing inflammatory diseases and cancer. The provided experimental protocols offer a standardized framework for future comparative studies, which are essential for elucidating the nuanced differences in the bioactivities of these promising natural compounds. Further research focusing on direct comparative studies under uniform experimental conditions is necessary to fully delineate their structure-activity relationships and therapeutic efficacy.
comparative study of eugenone from different plant sources.
A Comparative Analysis of Eugenol from Various Botanical Origins
For researchers, scientists, and professionals in drug development, understanding the nuances of phytochemicals from different natural sources is paramount. Eugenol, a phenylpropanoid, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative study of eugenol derived from various plant sources, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Quantitative Comparison of Eugenol Content
The concentration of eugenol can vary significantly among different plant species and even between different parts of the same plant. This variation can impact the therapeutic efficacy and commercial viability of the derived extracts. Below is a summary of eugenol content from several prominent botanical sources.
| Plant Source | Part Used | Eugenol Content (%) | Reference |
| Clove (Syzygium aromaticum) | Flower Bud | 45 - 90% | [1] |
| Clove (Syzygium aromaticum) | Flower | 97.24% | [2] |
| Clove (Syzygium aromaticum) | Stem | 93.42% | [2] |
| Clove (Syzygium aromaticum) | Leaf | 79.74% | [2] |
| Cinnamon (Cinnamomum verum) | Leaf Oil | 81 - 85% | [3] |
| Cinnamon (Cinnamomum zeylanicum) | Bark | Not Specified (yield of 54.22% extract) | [3] |
| Tulsi (Ocimum sanctum) | Leaves | Highest among Ocimum species | [4] |
| Basil (Ocimum basilicum) | Not Specified | Not Specified | [5] |
| Nutmeg (Myristica fragrans) | Not Specified | Not Specified | [1] |
Comparative Biological Activity
Eugenol exhibits a wide spectrum of biological activities, with its antioxidant and anticancer properties being the most extensively studied. While the inherent activity of the eugenol molecule is consistent, the overall potency of a plant extract is often correlated with its eugenol concentration.
Antioxidant Activity
The antioxidant capacity of eugenol is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[6] Studies comparing eugenol with its derivatives and other antioxidants have demonstrated its potent radical scavenging capabilities. For instance, eugenol has shown a significant inhibitory effect on lipid peroxidation and high scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals.[5][6] The antioxidant activity of clove essential oil, which is rich in eugenol, is comparable to that of pure eugenol, underscoring the compound's primary role in the extract's efficacy.[7]
Anticancer Activity
Eugenol has demonstrated cytotoxic effects against various cancer cell lines, including those of the breast, cervix, lung, and prostate.[8][9] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of inflammation and metastasis.[8][10] For example, in human gastric carcinoma cells, eugenol can induce apoptosis independently of p53 by enhancing the expression of caspase-8 and caspase-3.[8] The ethanolic extract of clove buds, containing eugenol, has shown potent cytotoxicity in prostate adenocarcinoma cell lines.[8]
Experimental Protocols
Extraction and Quantification of Eugenol via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the extraction and quantification of eugenol from plant material.
Extraction:
-
Sample Preparation: Air-dry the plant material (e.g., clove buds, tulsi leaves) and grind it into a fine powder.
-
Solvent Extraction: Macerate a known weight of the powdered plant material with a suitable solvent such as ethanol or methanol. The choice of solvent can influence the extraction yield.[11]
-
Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate can then be concentrated using a rotary evaporator to obtain a crude extract.
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[12][13]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and water (e.g., 60:40 v/v), is commonly employed.[13]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A UV detector set at approximately 280 nm is used for detection.[12][13]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.[11]
-
-
Standard Preparation: Prepare a series of standard solutions of pure eugenol of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Analysis: Dissolve a known weight of the plant extract in the mobile phase, filter it through a 0.45 µm syringe filter, and inject a specific volume (e.g., 20 µL) into the HPLC system.
-
Quantification: Identify the eugenol peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of eugenol in the sample is then calculated based on the peak area and the calibration curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the antioxidant activity of a compound or extract.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a stable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[14]
-
Sample and Standard Preparation: Prepare various concentrations of the plant extract and a positive control (e.g., ascorbic acid or Trolox) in the same solvent used for the DPPH solution.
-
Assay Procedure:
-
In a microplate or cuvette, add a specific volume of the sample or standard solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.[14]
-
Include a blank control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[14]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[14][15]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
-
IC50 Value: The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing eugenol from different plants.
Eugenol-Modulated NF-κB Signaling Pathway in Cancer
Caption: Eugenol's inhibition of the NF-κB signaling pathway.
Logical Comparison of Eugenol Sources
Caption: Comparison of properties for different eugenol sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Eugenol ... preview & related info | Mendeley [mendeley.com]
- 3. publishingindia.com [publishingindia.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. anticancer-properties-of-eugenol-a-review - Ask this paper | Bohrium [bohrium.com]
- 11. ijeab.com [ijeab.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
Validating Anti-inflammatory Properties: A Comparative Analysis of Eugenone and its Analogue Eugenol
A comparative guide for researchers and drug development professionals.
Initial Scope: This guide was intended to provide a comprehensive comparison of the anti-inflammatory properties of eugenone, its performance against other alternatives, and supporting experimental data. However, a thorough review of scientific literature reveals a significant lack of available research specifically investigating the anti-inflammatory activity of this compound, identified chemically as 1-(2,4,6-trimethoxyphenyl)butane-1,3-dione.
Alternative Focus: Eugenol as a Well-Studied Analogue: In light of the limited data on this compound, this guide will focus on its close structural and nomenclatural analogue, eugenol (4-allyl-2-methoxyphenol). Eugenol is a well-researched phenolic compound with a substantial body of evidence supporting its anti-inflammatory properties. The information presented herein for eugenol can serve as a valuable reference point and a foundational framework for potential future investigations into this compound.
Eugenol: An Overview of Anti-inflammatory Activity
Eugenol, the primary component of clove oil, has demonstrated significant anti-inflammatory effects across a variety of in vitro and in vivo models.[1][2] Its mechanisms of action are multifaceted, primarily involving the inhibition of key inflammatory pathways and mediators.
Key Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: Eugenol has been shown to suppress the expression and activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3]
-
Suppression of NF-κB Signaling: A critical pathway in the inflammatory response is the nuclear factor-kappa B (NF-κB) signaling cascade. Eugenol can inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[4][5]
-
Modulation of Cytokine Production: Eugenol consistently demonstrates the ability to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various inflammatory models.[6]
-
Antioxidant Activity: Oxidative stress is closely linked to inflammation. Eugenol possesses potent antioxidant properties that contribute to its anti-inflammatory effects by neutralizing reactive oxygen species (ROS).[6]
Comparative Data on Anti-inflammatory Activity
Quantitative data from various studies highlight the anti-inflammatory potential of eugenol. Below are tables summarizing its efficacy in inhibiting key inflammatory markers, with comparisons to other agents where available.
| Compound/Extract | Assay | Cell/Animal Model | IC50 / Inhibition | Reference |
| Eugenol | PGE2 Production | LPS-activated RAW264.7 macrophages | IC50 = 0.37 µM | [3] |
| Methanolic Extract of Eugenia caryophyllata | PGE2 Production | LPS-activated RAW264.7 macrophages | 98.3% inhibition at 10 µg/ml | [3] |
| Eugenol | COX-2 Expression | LPS-stimulated mouse macrophage cells | Significant suppression | [3] |
| Eugenol | IL-6, TNF-α, COX-2 | LPS-induced THP-1 macrophages | Downregulation at 10µM and 15µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-inflammatory properties of compounds like eugenol.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (In Vitro)
-
Objective: To assess the effect of a compound on the production of pro-inflammatory mediators in cultured macrophages stimulated with LPS.
-
Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages).
-
Protocol:
-
Culture macrophages in appropriate media and seed in multi-well plates.
-
Pre-treat cells with varying concentrations of the test compound (e.g., eugenol) for a specified time (e.g., 1 hour).
-
Induce inflammation by adding LPS (a component of gram-negative bacteria cell walls) to the media at a final concentration (e.g., 1 µg/mL).
-
Incubate for a designated period (e.g., 24 hours).
-
Collect the cell culture supernatant to measure secreted inflammatory mediators (e.g., PGE2, TNF-α, IL-6) using ELISA kits.
-
Lyse the cells to extract RNA or protein for analysis of gene (e.g., qPCR for COX-2, TNF-α mRNA) or protein expression (e.g., Western blot for COX-2, IκBα phosphorylation).
-
Carrageenan-Induced Paw Edema (In Vivo)
-
Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation in an animal model.
-
Animal Model: Rats or mice.
-
Protocol:
-
Administer the test compound (e.g., eugenol) orally or intraperitoneally to the animals at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
After a set period (e.g., 1 hour), inject a small volume of carrageenan solution (a seaweed extract that induces inflammation) into the sub-plantar region of one hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: NF-κB Signaling Pathway Inhibition by Eugenol.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Conclusion
While direct experimental data on the anti-inflammatory properties of this compound remains elusive in the current body of scientific literature, the extensive research on its analogue, eugenol, provides a robust framework for understanding the potential anti-inflammatory profile of this class of compounds. Eugenol has been consistently shown to mitigate inflammation through the inhibition of key pathways such as NF-κB and the suppression of pro-inflammatory mediators like COX-2 and various cytokines. The experimental protocols and data presented for eugenol can guide future research to validate whether this compound possesses similar or potentially enhanced anti-inflammatory activities. Further investigation into this compound is warranted to explore its therapeutic potential.
References
- 1. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Activities of Eugenol and Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Eugenol and its isomer, isoeugenol, are naturally occurring phenolic compounds found in various essential oils, notably from clove, cinnamon, basil, and nutmeg.[1] Both are recognized for their biological activities, including their potential as antioxidants. This guide provides an objective comparison of their antioxidant capacities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental evaluation.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of eugenol and isoeugenol have been quantitatively assessed using various standard assays. The data presented below is a summary of findings from a comparative study that evaluated their efficacy in scavenging free radicals and reducing oxidizing agents.
| Antioxidant Assay | Parameter | Eugenol | Isoeugenol | Trolox (Reference) |
| DPPH Radical Scavenging | EC₅₀ (µg/mL) | 22.6 | 17.1 | 13.5 |
| ABTS Radical Scavenging | EC₅₀ (µg/mL) | 146.5 | 87.9 | 84.34 |
| Ferric Reducing Antioxidant Power (FRAP) | mmol Fe(II)/g | 11.2 | 18.4 | Not Reported |
Table 1: Summary of the comparative antioxidant activities of eugenol and isoeugenol. Data sourced from a study by Zhang et al. (2017)[1][2].
Key Findings from the Data:
-
DPPH Assay: Isoeugenol exhibited slightly higher scavenging activity against DPPH radicals compared to eugenol, although the difference was not statistically significant.[1][2] Both were less potent than the standard antioxidant, Trolox.[1][2]
-
ABTS Assay: In the ABTS assay, isoeugenol demonstrated significantly higher radical scavenging activity than eugenol.[1][2]
-
FRAP Assay: Isoeugenol showed a significantly better reducing power than eugenol, indicating a greater ability to donate electrons to neutralize free radicals.[1][2]
The enhanced antioxidant activity of isoeugenol is attributed to its chemical structure, specifically the position of the carbon-carbon double bond, which is closer to the benzene ring, potentially increasing the stability of the resulting phenoxyl radical through electron delocalization.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of eugenol and isoeugenol's antioxidant activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[4] The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Reaction Mixture: A specific volume of the DPPH solution (e.g., 4 mL) is added to varying concentrations of the test compounds (eugenol and isoeugenol) dissolved in a solvent (e.g., 1 mL of ethanol).[4] A control sample is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[4]
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
EC₅₀ Determination: The EC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentrations of the test compounds.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[5][6] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[5]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.700 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 7 minutes) at room temperature.[6]
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and EC₅₀ Determination: The percentage of inhibition and the EC₅₀ value are calculated in the same manner as the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺), which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is freshly prepared and warmed to 37°C before use.[7]
-
Reaction Mixture: A small volume of the test compound is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[7]
-
Measurement: The absorbance of the blue-colored solution is measured at a specific wavelength (typically 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample with that of a known standard, typically FeSO₄. The results are expressed as mmol of Fe(II) equivalents per gram of the sample.
Visualizing the Process and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the comparative assessment of the antioxidant activity of eugenol and isoeugenol.
A generalized workflow for comparing the antioxidant activities of eugenol and isoeugenol.
Signaling Pathways in Antioxidant Action
The antioxidant activity of phenolic compounds like eugenol and isoeugenol can be attributed to two primary mechanisms: direct radical scavenging and modulation of cellular signaling pathways.
-
Direct Radical Scavenging: This is the primary mechanism where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.[7][8]
-
Nrf2 Signaling Pathway Activation: Eugenol has been shown to protect cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. When exposed to oxidative stress or activators like eugenol, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[4][9][10]
The following diagram illustrates the activation of the Nrf2 pathway by eugenol.
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Superior Antibacterial Efficacy of Eugenol-Loaded Bimetallic Nanoparticles: A Comparative Analysis
Researchers and drug development professionals are increasingly exploring the potential of nanotechnology to combat antibiotic resistance. A recent study highlights the enhanced antibacterial and antioxidant properties of eugenol-loaded silver-cobalt (Eu@Ag-Co) bimetallic nanoparticles compared to their unloaded counterparts, offering a promising therapeutic approach. [1][2]
A comparative analysis has revealed that the loading of eugenol, a natural phenolic compound, onto Ag-Co bimetallic nanoparticles (BNPs) significantly boosts their efficacy against Escherichia coli.[1][2] This enhancement is attributed to the synergistic effects of the bimetallic nanoparticles and the antibacterial properties of eugenol.
Quantitative Analysis of Antibacterial Activity
The antibacterial effectiveness of eugenol-loaded and unloaded Ag-Co bimetallic nanoparticles was quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Escherichia coli. The results clearly indicate the superior performance of the eugenol-loaded nanoparticles.
| Nanoparticle | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| Eugenol-Loaded Ag-Co (Eu@Ag-Co) | 6.25 | 12.5 |
| Unloaded Ag-Co | Not explicitly stated, but higher than Eu@Ag-Co | Not explicitly stated, but higher than Eu@Ag-Co |
Note: While the exact MIC/MBC values for unloaded Ag-Co BNPs were not provided in the abstract, the study consistently states the enhanced efficacy of the eugenol-loaded version, implying higher concentrations were required for the unloaded nanoparticles to achieve the same effect.[1][2][3]
Flow cytometry analysis further corroborated these findings, showing a higher percentage of dead E. coli cells when treated with Eu@Ag-Co BNPs compared to the unloaded Ag-Co BNPs.[1][2]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and advancement of these findings.
1. Synthesis of Eugenol-Loaded Ag-Co Bimetallic Nanoparticles (Eu@Ag-Co BNPs):
A green synthesis approach was utilized, leveraging eugenol for the fabrication of the Ag-Co bimetallic nanoparticles.[1][2]
-
Materials: Silver nitrate (AgNO₃), cobalt chloride (CoCl₂·6H₂O), and eugenol extracted from Syzygium aromaticum (clove).
-
Procedure: An aqueous solution of silver nitrate and cobalt chloride is prepared. Eugenol extract is added to this solution, acting as both a reducing and capping agent. The mixture is then subjected to a process that facilitates the formation of the bimetallic nanoparticles, followed by the loading of additional eugenol. Sonication is a commonly used method for loading phytochemicals onto nanoparticles.[3]
2. Characterization of Nanoparticles:
A suite of analytical techniques was employed to confirm the successful synthesis and characterize the physicochemical properties of the nanoparticles.
-
UV-Vis Spectroscopy: Used to monitor the formation of the nanoparticles. The synthesized eugenol-loaded and unloaded BNPs showed absorbance peaks at 257 nm and 240 nm, respectively.[1][2][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles and confirm the presence of eugenol. The analysis showed peaks in the range of 500-4000 cm⁻¹, corresponding to different functional groups.[1][2][3]
-
Zeta Potential Analysis: To determine the surface charge and stability of the nanoparticles in suspension.[1][2][3]
-
Energy-Dispersive X-ray (EDX) and Scanning Electron Microscopy (SEM): To confirm the elemental composition and analyze the size and morphology of the synthesized BNPs.[1][2][3]
3. Antibacterial Activity Assessment:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): These were determined using standard broth microdilution methods to quantify the lowest concentration of nanoparticles required to inhibit visible growth and to kill 99.9% of the bacteria, respectively.
-
Flow Cytometry: This technique was used to assess the viability of E. coli cells after exposure to different concentrations of the loaded and unloaded nanoparticles, providing a more detailed analysis of the bactericidal effect.[1][2]
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the proposed antibacterial action, the following diagrams are provided.
Caption: Experimental workflow for synthesis, characterization, and evaluation.
Caption: Proposed antibacterial mechanism of eugenol-loaded nanoparticles.
References
- 1. Comparative Analysis of Eugenol-Loaded Ag-Co and Unloaded Ag-Co Bimetallic Nanoparticles Against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Eugenol-Loaded Ag-Co and Unloaded Ag-Co Bimetallic Nanoparticles Against Escherichia coli | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Eugenone
Essential Safety and Logistical Information for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling Eugenone, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. If an SDS is not available, treat the substance as potentially hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is recommended to prevent skin contact.
Handling:
-
Avoid generating dust if handling a solid form.[2]
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
**Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Unused Product: Pure, unused this compound should be disposed of as chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), absorbent materials from spills, or empty containers, should be treated as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled waste container.
2. Waste Segregation and Storage:
-
Collect all this compound waste in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with this compound.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Disposal Method:
-
Disposal of this compound must be carried out through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash. This is to prevent potential environmental contamination.
-
Provide the waste disposal company with all available information on the chemical, including its name, quantity, and any known hazards.
4. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
For small spills of solid material, carefully sweep or scoop up the material and place it in a labeled waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Ventilate the area and clean the spill site thoroughly.
Quantitative Data
Specific quantitative data regarding disposal limits for this compound are not available. However, the following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| Chemical Formula | C13H16O5 | [1][3] |
| Molecular Weight | 252.26 g/mol | [1][3] |
| CAS Number | 480-27-3 | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 97 - 98 °C | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term. | [2] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not published. The disposal procedure should be in accordance with local, state, and federal regulations for chemical waste. It is the responsibility of the waste generator to properly classify and dispose of the chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Eugenone
Essential Safety and Handling Guide for Eugenol
This document provides immediate, essential safety and logistical information for the handling of Eugenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE) for Handling Eugenol
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when working with Eugenol. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles are required.[1] A face shield is recommended when there is a potential for splashing.[1][2] | Protects against splashes and vapors which can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[1] Gloves must be inspected for integrity before each use.[5] | Prevents skin contact, which can cause skin irritation and may lead to an allergic skin reaction.[3][4] |
| Skin and Body Protection | A lab coat or an impervious apron is recommended to prevent contamination of personal clothing.[1] Protective boots may be required depending on the scale of handling.[2] | Minimizes the risk of skin exposure and contamination of personal clothing.[6] Contaminated clothing should be removed and laundered before reuse.[4] |
| Respiratory Protection | Generally not required in well-ventilated areas.[1][7] If ventilation is inadequate or vapors/mists are generated, a NIOSH-approved vapor respirator should be used.[1][2] | Protects against inhalation of vapors, which can cause respiratory tract irritation.[8] |
Operational Plan: Step-by-Step Handling of Eugenol
Adherence to a strict operational protocol is essential for the safe handling of Eugenol.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6][9]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[10]
-
All equipment used for handling Eugenol should be properly grounded to prevent static discharge.[1]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][10]
2. Handling Procedure:
-
Wash hands thoroughly with soap and water before and after handling Eugenol.[1][4]
-
Don the appropriate PPE as specified in the table above.
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in the area where Eugenol is being handled.[3][10]
-
Open containers slowly to control any possible pressure release.[1]
3. Accidental Release Measures:
-
In the event of a small spill, remove all ignition sources.[8]
-
Contain and absorb the spill with an inert absorbent material such as sand, earth, or vermiculite.[4][6]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[6]
-
For larger spills, evacuate the area and alert the appropriate emergency response team.[6]
Disposal Plan
Proper disposal of Eugenol and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
1. Waste Characterization:
-
Eugenol waste is considered hazardous waste.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[10]
2. Collection and Storage:
-
Collect waste Eugenol and any contaminated materials (e.g., gloves, absorbent materials) in a dedicated, properly labeled, and sealed container.[5][6]
-
Store the waste container in a cool, well-ventilated area away from incompatible materials.
3. Disposal Method:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[4]
-
This may involve disposal through a licensed waste disposal contractor or incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
Do not dispose of Eugenol down the drain or into the environment.[3][5]
Visualization of Emergency Spill Workflow
The following diagram illustrates the logical steps to be taken in the event of a Eugenol spill.
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. gc.dental [gc.dental]
- 3. chemicalbook.com [chemicalbook.com]
- 4. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 5. indenta.com [indenta.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. dhpsupply.com [dhpsupply.com]
- 8. EUGENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
